(1-Morpholinocyclopentyl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1-morpholin-4-ylcyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPKKGFSCOURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640733 | |
| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444666-61-9 | |
| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(morpholin-4-yl)cyclopentyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on (1-Morpholinocyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Morpholinocyclopentyl)methanamine, bearing the CAS number 444666-61-9, is a unique chemical entity that combines the structural features of a morpholine ring, a cyclopentane scaffold, and a primary aminomethyl group. While specific research on this particular molecule is not extensively available in public literature, its constituent moieties are of significant interest in medicinal chemistry and drug discovery. The morpholine ring is recognized as a "privileged structure," frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates. Concurrently, the cyclopentane ring serves as a versatile scaffold, offering a desirable balance of rigidity and conformational flexibility. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential pharmacological applications based on the well-established roles of its structural components. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in various therapeutic areas.
Chemical Identity and Physicochemical Properties
This compound is a substituted cyclopentylamine with a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol .[1][2] Its structure features a central cyclopentane ring substituted with a morpholine group and a methanamine group at the same carbon atom.
| Property | Value | Source |
| CAS Number | 444666-61-9 | [1][2][3][4][5] |
| Molecular Formula | C10H20N2O | [1][2][3] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| IUPAC Name | (1-morpholin-4-ylcyclopentyl)methanamine | [4] |
| Synonyms | 1-[1-(morpholin-4-yl)cyclopentyl]methanamine | [5] |
| SMILES | C1CCC(C1)(CN)N2CCOCC2 | [1] |
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery.[6][7][8][9] While experimental data for this compound is not available, its structural features suggest potentially favorable ADME characteristics. The morpholine ring is known to improve water solubility and metabolic stability.[10] The cyclopentane scaffold can serve as a bioisosteric replacement for aromatic rings, which may also enhance metabolic stability and solubility while maintaining biological activity.[10][11][12]
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this compound is unavailable, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A logical retrosynthetic analysis suggests a two-step approach starting from cyclopentanone.
Caption: Retrosynthetic analysis of this compound.
Step 1: Synthesis of 1-Morpholinocyclopentane-1-carbonitrile via Strecker Reaction
The initial step involves a three-component Strecker reaction, a well-established method for synthesizing α-aminonitriles. Cyclopentanone is reacted with morpholine to form an enamine intermediate in situ. Subsequent addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), yields the α-aminonitrile, 1-morpholinocyclopentane-1-carbonitrile.
Caption: Proposed synthesis of the nitrile intermediate.
Step 2: Reduction of the Nitrile to the Primary Amine
The final step is the reduction of the nitrile group in 1-morpholinocyclopentane-1-carbonitrile to a primary amine. This transformation can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran.[3][5] Alternatively, catalytic hydrogenation using Raney nickel or other suitable catalysts can also be employed.[1]
Caption: Proposed reduction to the final product.
Potential Pharmacological Applications and Future Directions
The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.
The Role of the Morpholine Moiety
The morpholine ring is a common feature in many approved drugs and is considered a privileged scaffold in medicinal chemistry.[1][3] Its inclusion can confer several advantageous properties:
-
Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and modulate lipophilicity, which are crucial for drug absorption and distribution.
-
Enhanced Metabolic Stability: The saturated heterocyclic nature of morpholine can block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Biological Activity: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
Morpholine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[13]
The Significance of the Cyclopentane Scaffold
The cyclopentane ring offers a balance of rigidity and conformational flexibility, making it an attractive scaffold in drug design.[14] It can act as a bioisosteric replacement for other cyclic systems, such as benzene rings, to improve ADME properties.[12] The incorporation of a cyclopentane moiety can influence the overall shape and vectoral presentation of functional groups, which is critical for target binding.
Potential Therapeutic Targets
Given the general pharmacological profiles of morpholine-containing compounds, this compound and its derivatives could be investigated for activity in several therapeutic areas:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate the morpholine moiety.
-
Central Nervous System (CNS) Disorders: The ability of the morpholine ring to improve blood-brain barrier penetration makes it a valuable component in the design of CNS-active drugs.
-
Infectious Diseases: Morpholine derivatives have been explored for their antibacterial and antifungal properties.
Experimental Protocols
While specific experimental data for this compound is not available, the following are general protocols that would be applicable for its synthesis and characterization.
General Procedure for the Synthesis of 1-Morpholinocyclopentane-1-carbonitrile
-
To a solution of cyclopentanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add morpholine (1.0 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-morpholinocyclopentane-1-carbonitrile.
General Procedure for the Reduction of 1-Morpholinocyclopentane-1-carbonitrile
-
To a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-morpholinocyclopentane-1-carbonitrile (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or reflux for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity with significant potential in drug discovery. Its structure combines the favorable properties of the morpholine ring and the cyclopentane scaffold. While specific biological data is currently lacking, this guide provides a solid foundation for future research by proposing a viable synthetic route and highlighting its potential pharmacological applications based on the established principles of medicinal chemistry. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to unlock its therapeutic potential.
References
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- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GtR [gtr.ukri.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential applications of morpholine derivatives in medicinal chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa that enhances aqueous solubility, contribute to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides an in-depth exploration of the diverse applications of morpholine derivatives across key therapeutic areas, including oncology, infectious diseases, and neurology. We will delve into the mechanistic underpinnings of their biological activities, provide detailed experimental protocols for their evaluation, and present structure-activity relationship (SAR) insights to guide future drug design.
The Physicochemical Advantage of the Morpholine Moiety
The utility of the morpholine scaffold in drug design is not coincidental; it stems from a unique combination of structural and electronic features that confer advantageous drug-like properties.[2][3]
-
Enhanced Solubility and Permeability: The presence of the oxygen atom allows for hydrogen bonding, which can improve aqueous solubility.[4] Simultaneously, the overall structure maintains a degree of lipophilicity, crucial for membrane permeability and crossing the blood-brain barrier (BBB).[1][5] This balance is a key reason for the prevalence of morpholine-containing drugs targeting the central nervous system (CNS).[1][6]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to improved bioavailability and a longer half-life of the drug molecule.[1][7]
-
pKa Modulation: The nitrogen atom in the morpholine ring has a pKa value around 8.7, which is close to physiological pH.[8][9] This ensures that a significant portion of the molecules are in a protonated state, which can be favorable for interactions with biological targets and for maintaining solubility.
-
Versatile Synthetic Handle: The morpholine ring is a readily accessible and versatile building block in organic synthesis, allowing for its incorporation into a wide range of molecular architectures.[2][10]
Morpholine Derivatives in Oncology
The development of novel anticancer agents is a major focus of medicinal chemistry, and morpholine derivatives have shown significant promise in this area. Many of these compounds function by inhibiting key signaling pathways that are dysregulated in cancer cells.
Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.[1]
Mechanism of Action: Morpholine derivatives often act as ATP-competitive inhibitors of PI3K or mTOR kinases. The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain, a common interaction motif for kinase inhibitors.[1]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies.
Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Inhibition of Other Kinases
Morpholine derivatives have also been developed to target other kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.[11]
Table 1: Examples of Morpholine Derivatives with Anticancer Activity
| Compound Class | Target | Example IC50 Values | Reference |
| Morpholine-benzimidazole-oxadiazole | VEGFR-2 | 0.049 µM (Compound 5h) | [11] |
| Morpholine substituted quinazoline | A549, MCF-7, SHSY-5Y cell lines | 8.55 µM, 3.15 µM, 3.36 µM (Compound AK-10) | [12][13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A stepwise workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium and add to the respective wells. Include vehicle controls.[15]
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Morpholine Derivatives in Infectious Diseases
The morpholine scaffold is present in several approved and investigational drugs for the treatment of bacterial, viral, and fungal infections.[16][17]
Antibacterial Agents
Morpholine-containing compounds have demonstrated broad-spectrum antibacterial activity.[18] Linezolid, an oxazolidinone antibiotic containing a morpholine ring, is a notable example used to treat infections caused by multi-drug resistant Gram-positive bacteria.[19]
Mechanism of Action: Many antibacterial morpholine derivatives target bacterial cell wall synthesis.[20][21] The bacterial cell wall is a unique and essential structure, making it an excellent target for selective toxicity.
Below is a simplified diagram of the bacterial cell wall synthesis pathway.
Caption: Simplified pathway of bacterial peptidoglycan synthesis, a target for antibiotics.
Antiviral Agents
Morpholine derivatives have also shown promise as antiviral agents, targeting various stages of the viral replication cycle.[22]
Mechanism of Action: The specific mechanism depends on the virus and the compound. Some may inhibit viral entry, while others may interfere with viral replication or release.[23]
The following diagram illustrates the general viral replication cycle and potential targets for antiviral drugs.
References
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Testing Compounds for Antiviral Activity in Cell Cultures Infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. gosset.ai [gosset.ai]
- 21. hereditybio.in [hereditybio.in]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Discovery and History of Cyclopentylamine Derivatives
Abstract
The cyclopentylamine moiety, a saturated five-membered carbocycle bearing an amino group, represents a cornerstone scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of therapeutic agents. This guide provides a comprehensive overview of the discovery and historical development of cyclopentylamine and its derivatives. We will explore the evolution of synthetic methodologies, from classical name reactions to modern catalytic approaches, and trace the journey of this humble scaffold from a laboratory curiosity to a key pharmacophore in drugs targeting viral infections, cancer, and cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals seeking a deep, causally-driven understanding of this important chemical class.
Introduction: The Significance of the Cyclopentyl Moiety
In the vast landscape of chemical structures used in drug design, certain scaffolds appear with remarkable frequency. The cyclopentyl group, and by extension cyclopentylamine, is one such "privileged" structure. Unlike its acyclic or aromatic counterparts, the cyclopentane ring is not flat; it adopts a non-planar "envelope" or "twist" conformation. This three-dimensional character is crucial, as it allows molecules to present substituents in specific spatial orientations, enhancing their ability to bind with high affinity and selectivity to biological targets like enzymes and receptors.[1]
The introduction of an amine group to this scaffold creates cyclopentylamine, a primary amine that serves as a critical building block.[1][2] The amine's basicity and nucleophilicity provide a reactive site for building molecular complexity, enabling the synthesis of vast libraries of derivatives for drug screening.[1] This guide will trace the path of this scaffold, from its initial synthesis to its current status as a key component in advanced therapeutics.
Foundational Synthesis: Early Methods for Creating the Cyclopentylamine Core
The initial preparation of simple amines like cyclopentylamine was rooted in classical organic reactions developed in the late 19th and early 20th centuries. These methods, while foundational, often required harsh conditions and offered limited control over byproducts.
The Leuckart-Wallach Reaction
One of the earliest methods for synthesizing amines from ketones is the Leuckart-Wallach reaction, first described by Rudolf Leuckart in 1885 and later expanded by Otto Wallach.[3][4] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert a ketone, such as cyclopentanone, into the corresponding amine.[4][5][6]
The causality behind this one-pot reductive amination is a multi-step process.[6] At high temperatures (typically >160°C), ammonium formate provides ammonia and formic acid.[3][5] Ammonia reacts with cyclopentanone to form an intermediate iminium ion, which is then reduced by a hydride transfer from formate to yield the final cyclopentylamine.[5] A significant drawback is the high temperature required and the frequent formation of N-formylated byproducts, which necessitate a subsequent hydrolysis step to liberate the free amine.[5][6]
Caption: The Leuckart-Wallach reaction pathway.
The Hofmann Rearrangement
Another classical route that can be adapted for cyclopentylamine synthesis is the Hofmann rearrangement, discovered by August Wilhelm von Hofmann.[7] This reaction converts a primary amide into a primary amine with one fewer carbon atom.[7][8] To produce cyclopentylamine, the starting material would be cyclopentanecarboxamide.
The reaction proceeds by treating the amide with bromine and a strong base, like sodium hydroxide.[7][9] This forms an N-bromoamide intermediate. The base then abstracts the remaining acidic proton on the nitrogen, triggering a rearrangement where the cyclopentyl group migrates from the carbonyl carbon to the nitrogen, simultaneously expelling the bromide ion to form an isocyanate.[8][9][10] This isocyanate is then hydrolyzed in the aqueous solution to yield cyclopentylamine and carbon dioxide.[7][8] The primary advantage of this method is its ability to create an amine from a carboxylic acid derivative, though it involves a carbon atom loss.
-
Materials: Cyclopentanecarboxamide, Sodium Hydroxide (NaOH), Bromine (Br₂), Ice, Diethyl ether, Hydrochloric acid (HCl).
-
Procedure: a. A solution of NaOH in water is prepared and cooled in an ice bath. b. Bromine is added slowly to the cold NaOH solution to form sodium hypobromite in situ.[7] c. Cyclopentanecarboxamide is added to the hypobromite solution. d. The mixture is gently warmed, initiating the rearrangement. The reaction is monitored until the evolution of CO₂ ceases. e. The resulting aqueous solution containing cyclopentylamine is cooled and extracted with diethyl ether. f. The amine can be isolated as its hydrochloride salt by treating the ether extract with HCl.
-
Self-Validation: The identity and purity of the resulting cyclopentylamine hydrochloride can be confirmed using techniques like NMR spectroscopy, Mass Spectrometry, and melting point analysis. The characteristic loss of the carbonyl carbon is a key validation point.
The Modern Era of Synthesis: Catalytic Reductive Amination
While classical methods established the feasibility of synthesizing cyclopentylamine, the demands of the pharmaceutical industry for efficiency, safety, and scalability drove the development of more refined techniques. Catalytic reductive amination has become the dominant industrial method.[11][12]
This approach is a highly efficient one-pot process where cyclopentanone and ammonia react in the presence of a reducing agent and a metal catalyst.[11][13][14] Molecular hydrogen (H₂) is the most common reducing agent, valued for its low cost and for producing only water as a byproduct.[12]
The choice of catalyst is critical for the reaction's success. Catalysts based on nickel (e.g., Raney Nickel), platinum, palladium, or ruthenium are widely used.[11][12][13] The mechanism involves the catalyst facilitating both the formation of the imine intermediate on its surface and its subsequent hydrogenation to the amine.[11] This method offers high yields and avoids the harsh reagents and high temperatures of the classical syntheses.[11][12]
| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Leuckart-Wallach | Cyclopentanone | Ammonium formate / Formamide, Heat | One-pot reaction | High temperatures, N-formyl byproduct |
| Hofmann Rearrangement | Cyclopentanecarboxamide | Br₂, NaOH, H₂O | Utilizes carboxylic acid derivatives | Loss of one carbon atom, stoichiometric reagents |
| Catalytic Reductive Amination | Cyclopentanone | NH₃, H₂, Metal Catalyst (Ni, Pt, Ru) | High yield, atom economy, scalability, mild conditions | Requires specialized high-pressure equipment |
Emergence in Medicinal Chemistry: A Scaffold for Bioactivity
The true value of cyclopentylamine derivatives was realized as medicinal chemists began incorporating the scaffold into potential drug candidates. The cyclopentyl group proved to be an excellent bioisostere for other chemical groups, offering favorable metabolic stability and lipophilicity while providing a rigid framework to orient other functional groups.[1]
Antiviral Agents: Neuraminidase Inhibitors
A landmark application of the cyclopentane scaffold is in the development of influenza neuraminidase inhibitors.[15] Neuraminidase is a critical enzyme that allows newly formed virus particles to be released from an infected cell. Following the success of neuraminidase inhibitors like Zanamivir and Oseltamivir, researchers sought new scaffolds to improve properties like oral bioavailability.
This led to the discovery of a novel series of cyclopentane derivatives that showed potent and selective inhibition of the influenza virus neuraminidase.[15][16] Compounds such as RWJ-270201 (Peramivir) feature a cyclopentane ring decorated with functional groups (amine, guanidino, carboxylic acid) that mimic the natural substrate of the enzyme, sialic acid.[17] In vivo studies in mice demonstrated that these cyclopentane derivatives had efficacy equal to or better than existing treatments.[17]
Caption: Logic flow for designing cyclopentane-based neuraminidase inhibitors.
Anticoagulants: Factor Xa Inhibitors
The cyclopentylamine moiety has also been explored in the design of inhibitors for Factor Xa (FXa), a crucial enzyme in the blood coagulation cascade.[18][19] Inhibition of FXa is a key strategy for preventing and treating thrombosis.[18][20][21] While many successful FXa inhibitors like Rivaroxaban and Apixaban exist, the search for new chemical entities with improved pharmacological profiles is ongoing.[18][22] The cyclopentylamine scaffold can be used to position key binding groups within the active site of the FXa enzyme, contributing to both potency and selectivity.[19]
Oncology and Beyond
The versatility of the cyclopentylamine scaffold extends to other therapeutic areas. Derivatives have been investigated as:
-
Fatty Acid Synthase (FASN) inhibitors for cancer therapy.[23]
-
Insulin-like growth factor-1 receptor (IGF-1R) inhibitors , also for anti-cancer applications.[24]
-
Dual neurokinin 1 (NK1) receptor antagonists and serotonin reuptake inhibitors (SERT) for treating depression.[25]
In each case, the cyclopentyl ring serves to rigidly orient the pharmacophoric elements, while the amine provides a point for synthetic elaboration, allowing chemists to fine-tune the molecule's properties for optimal target engagement and drug-like characteristics.
Conclusion and Future Outlook
The journey of cyclopentylamine derivatives from their synthesis via classical, century-old reactions to their incorporation into modern, life-saving therapeutics is a testament to the enduring importance of fundamental organic chemistry in drug discovery. The initial synthetic routes, while historically significant, have given way to more efficient and scalable catalytic methods that meet the demands of industrial production.
The true impact of this scaffold lies in its utility in medicinal chemistry. The unique conformational properties of the cyclopentane ring have enabled the design of potent and selective inhibitors for a diverse range of biological targets. As our understanding of disease biology grows and new targets are identified, the cyclopentylamine scaffold will undoubtedly continue to serve as a valuable and versatile starting point for the development of the next generation of innovative medicines.
References
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- 2. Cyclopentylamine - Wikipedia [en.wikipedia.org]
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- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
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- 14. Cas 1003-03-8,Cyclopentylamine | lookchem [lookchem.com]
- 15. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The design of competitive, small-molecule inhibitors of coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. US20090291913A1 - FACTOR Xa INHIBITOR FORMULATION AND METHOD - Google Patents [patents.google.com]
- 23. WO2015022038A1 - 3-substituted cyclopentylamine derivatives - Google Patents [patents.google.com]
- 24. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-Morpholinocyclopentyl)methanamine: Structure, Synthesis, and Characterization
Abstract
(1-Morpholinocyclopentyl)methanamine is a unique bifunctional molecule featuring a cyclopentyl scaffold, a tertiary amine embedded within a morpholine ring, and a primary aminomethyl group. This distinct architecture makes it a valuable building block in medicinal chemistry and drug discovery, offering multiple points for molecular elaboration and interaction with biological targets. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis, and a robust framework for its analytical characterization. The methodologies described herein are designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Molecular Identification and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of all subsequent research. This compound is identified by the CAS Number 444666-61-9.
The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable representation of the molecule's two-dimensional structure. For this compound, the canonical SMILES string is NCC1(N2CCOCC2)CCCC1 [1]. This string encodes the connectivity of the atoms, defining the cyclopentyl ring, the attached aminomethyl group, and the morpholine moiety at the C1 position.
Below is a diagrammatic representation of the molecular structure, generated from the SMILES string.
Caption: 2D Chemical Structure of this compound.
A summary of key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 444666-61-9 | BLD Pharm[1] |
| Molecular Formula | C₁₀H₂₀N₂O | BLD Pharm[1] |
| Molecular Weight | 184.28 g/mol | BLD Pharm[1] |
| SMILES | NCC1(N2CCOCC2)CCCC1 | BLD Pharm[1] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available cyclopentanone. This pathway involves a Strecker synthesis followed by a reduction. The rationale behind this choice is its high efficiency and the relative accessibility of the starting materials.
Synthesis Workflow
The overall synthetic workflow is depicted below. This process is designed to be self-validating, with clear endpoints for each major transformation.
Caption: Two-step synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Morpholinocyclopentanecarbonitrile
-
Rationale: This step utilizes the Strecker synthesis, a classic method for producing α-aminonitriles from a ketone, an amine, and a cyanide source. The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.
-
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in methanol (MeOH), add morpholine (1.0 eq) and potassium cyanide (KCN) (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-morpholinocyclopentanecarbonitrile.
-
Step 2: Reduction of 1-Morpholinocyclopentanecarbonitrile to this compound
-
Rationale: The nitrile group of the intermediate is reduced to a primary amine using a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄). This is a standard and effective method for this transformation.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend Lithium Aluminium Hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-morpholinocyclopentanecarbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Analytical Characterization and Data Interpretation
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, is recommended.
Expected Spectroscopic Data
While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Proton Environment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| -CH₂-NH₂ | ~2.7 - 2.9 | Singlet | 2H |
| Morpholine -CH₂-N- | ~2.5 - 2.7 | Multiplet | 4H |
| Morpholine -CH₂-O- | ~3.6 - 3.8 | Multiplet | 4H |
| Cyclopentyl -CH₂- | ~1.5 - 1.8 | Multiplet | 8H |
| -NH₂ | ~1.0 - 2.0 | Broad Singlet | 2H |
| Carbon Environment | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| C-NH₂ | ~45 - 50 |
| C-N (quaternary) | ~70 - 75 |
| Morpholine C-N | ~50 - 55 |
| Morpholine C-O | ~65 - 70 |
| Cyclopentyl CH₂ | ~25 - 40 |
Mass Spectrometry (MS):
-
Expected Molecular Ion Peak [M]⁺: m/z = 184.16
-
Expected [M+H]⁺: m/z = 185.17
-
Key Fragmentation Pattern: A prominent fragment would be expected from the loss of the aminomethyl group, and cleavage of the morpholine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (primary amine) | 3300 - 3500 (two bands) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-N stretch | 1000 - 1250 |
| C-O-C stretch | 1070 - 1150 |
Applications in Drug Development
The structural motifs present in this compound are of significant interest in drug discovery. The morpholine group is a common feature in many approved drugs, often improving aqueous solubility and metabolic stability. The primary amine provides a handle for further chemical modification, allowing for its incorporation into larger molecular frameworks as a scaffold or building block. The cyclopentyl core provides a rigid, three-dimensional structure that can be used to orient functional groups in a specific spatial arrangement for optimal binding to a biological target.
Conclusion
This technical guide provides a comprehensive framework for the understanding, synthesis, and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the reliable production and validation of this versatile chemical entity for further investigation and application in drug development programs.
References
An In-depth Technical Guide to the Predicted Physicochemical Properties of (1-Morpholinocyclopentyl)methanamine
Abstract
(1-Morpholinocyclopentyl)methanamine is a substituted cycloalkane with potential applications in pharmaceutical development and chemical synthesis. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective handling, process optimization, and formulation. This technical guide provides a comprehensive analysis of the predicted boiling point and density of this compound, employing established predictive methodologies rooted in quantitative structure-property relationships (QSPR). In the absence of direct experimental data, this document synthesizes information from analogous compounds and theoretical models to offer reliable estimates. Furthermore, it outlines detailed, best-practice experimental protocols for the empirical validation of these predicted values, ensuring a robust framework for researchers and drug development professionals.
Introduction: The Significance of Physicochemical Properties in Drug Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is intrinsically linked to its physical and chemical characteristics. Boiling point and density are foundational parameters that influence a compound's purification, formulation, dosage form design, and even its pharmacokinetic profile. For a molecule like this compound, which incorporates both a bulky cycloalkyl group and a polar morpholine moiety, predicting these properties is a non-trivial yet essential task. This guide aims to bridge the current knowledge gap by providing well-reasoned predictions and the means for their experimental verification.
Predicted Physicochemical Properties of this compound
Due to the absence of experimentally determined data in publicly accessible literature, the boiling point and density of this compound have been estimated using established computational models and comparative analysis with structurally related compounds.
Predicted Boiling Point
The boiling point of a substance is a critical indicator of its volatility and is strongly influenced by intermolecular forces. For this compound, these forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
Methodology for Prediction:
The prediction of the boiling point is approached through a multi-faceted strategy:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between the chemical structure of a compound and its physical properties. For amines, QSPR models often incorporate descriptors such as molecular weight, molar refractivity, and hydrogen bonding capabilities to predict boiling points with a reasonable degree of accuracy[1][2].
-
Comparative Analysis: The boiling points of structurally similar compounds provide valuable benchmarks. By examining the boiling points of simpler amines, morpholine derivatives, and cyclopentane derivatives, we can extrapolate the expected contribution of each structural component to the overall boiling point. Primary and secondary amines exhibit higher boiling points than alkanes of similar molecular weight due to hydrogen bonding[3][4]. The presence of the bulky cyclopentyl and morpholine groups will significantly increase the van der Waals forces, further elevating the boiling point[5].
Predicted Value and Rationale:
| Property | Predicted Value |
| Boiling Point | 230-250 °C |
Rationale: The predicted range is based on the combined influence of the following structural features:
-
Primary Amine Group (-CH₂NH₂): This group is capable of hydrogen bonding, which significantly increases the energy required to transition from the liquid to the gaseous phase.
-
Morpholine Ring: The polar nature of the morpholine ring contributes to dipole-dipole interactions.
-
Cyclopentyl Ring: This bulky, non-polar group increases the molecule's surface area, leading to stronger London dispersion forces.
Predicted Density
The density of a liquid is a measure of its mass per unit volume and is influenced by molecular weight, molecular volume, and the efficiency of molecular packing in the liquid state.
Methodology for Prediction:
The density of this compound is predicted using the following approaches:
-
QSPR and Group Contribution Methods: Similar to boiling point prediction, QSPR models can be employed to estimate density. Group contribution methods, which assign specific volume increments to different molecular fragments, are also a reliable predictive tool for the density of organic compounds[6].
-
Comparative Analysis with Analogous Structures: The densities of related cycloalkanes, morpholine, and substituted amines provide a basis for estimation. For instance, the density of borneol, a bicyclic monoterpenoid alcohol with a similar molecular weight, is approximately 1.011 g/cm³[7][8][9]. This provides a useful, albeit imperfect, comparison.
Predicted Value and Rationale:
| Property | Predicted Value |
| Density | 0.95 - 1.05 g/mL |
Rationale: The predicted density range considers the following factors:
-
Molecular Composition: The presence of two heteroatoms (nitrogen and oxygen) in a moderately sized molecule suggests a density approaching that of water.
-
Molecular Packing: The somewhat irregular shape of the molecule, with its flexible aminomethyl group, may prevent highly efficient packing, which would tend to lower the density.
Experimental Validation Protocols
The following sections detail the experimental procedures for the precise determination of the boiling point and density of this compound.
Determination of Boiling Point: Micro-Boiling Point Method
Given that the synthesis of novel compounds often yields small quantities, a micro-boiling point determination method is highly appropriate[10][11][12][13].
Materials:
-
Thiele tube or a small beaker with high-boiling mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
-
Clamp and stand
Procedure:
-
Sample Preparation: Add a small amount (a few drops) of this compound to the small test tube.
-
Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube or oil bath. Heat the apparatus gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is rapid and continuous. At this point, the vapor pressure of the liquid equals the atmospheric pressure.
-
Confirmation: Remove the heat source and note the temperature at which the liquid just begins to be drawn back into the capillary tube. This temperature is the boiling point.
Diagram of Micro-Boiling Point Determination Workflow:
Caption: Workflow for micro-boiling point determination.
Determination of Density
The density of a liquid can be accurately determined by measuring the mass of a known volume[14][15][16][17].
Materials:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Analytical balance (calibrated)
-
Thermometer
-
This compound sample
Procedure using a Graduated Cylinder and Balance:
-
Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on the analytical balance and record the mass.
-
Volume of Sample: Carefully add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Mass of Cylinder and Sample: Weigh the graduated cylinder containing the sample and record the combined mass.
-
Temperature: Record the temperature of the sample.
-
Calculation:
-
Mass of the liquid = (Mass of cylinder + liquid) - (Mass of empty cylinder)
-
Density = Mass of the liquid / Volume of the liquid
-
Diagram of Density Determination Workflow:
Caption: Workflow for determining the density of a liquid.
Conclusion
While experimental data for this compound remains to be published, this guide provides robust predictions for its boiling point and density based on established theoretical principles and comparative analysis. The predicted boiling point of 230-250 °C and density of 0.95 - 1.05 g/mL serve as valuable starting points for researchers. The detailed experimental protocols outlined herein offer a clear pathway for the empirical validation of these predictions, fostering a deeper understanding of this compound's physicochemical profile and facilitating its potential application in scientific and pharmaceutical endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors | CMST [cmst.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. [PDF] Prediction of density in organic crystals | Semantic Scholar [semanticscholar.org]
- 7. Borneol, (-)- | C10H18O | CID 1201518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Cas 507-70-0,Borneol | lookchem [lookchem.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chymist.com [chymist.com]
- 12. scribd.com [scribd.com]
- 13. ivypanda.com [ivypanda.com]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. homesciencetools.com [homesciencetools.com]
An In-depth Technical Guide to the Solubility of (1-Morpholinocyclopentyl)methanamine in Organic Solvents
This guide provides a comprehensive exploration of the solubility characteristics of (1-Morpholinocyclopentyl)methanamine, a key consideration for its application in research and drug development. As a molecule incorporating a morpholine ring, a cyclopentyl group, and a primary amine, its solubility behavior is governed by a nuanced interplay of polarity, hydrogen bonding capabilities, and steric hindrance. This document will delve into the theoretical underpinnings of its solubility and present a robust experimental framework for its empirical determination.
Molecular Structure and its Implications for Solubility
This compound possesses a unique combination of functional groups that dictate its interaction with various organic solvents. The morpholine moiety, with its ether and secondary amine functionalities, is a versatile building block in medicinal chemistry, often conferring favorable pharmacokinetic properties.[1] The primary amine group is a hydrogen bond donor and acceptor, contributing to its potential for solubility in protic solvents. Conversely, the cyclopentyl ring introduces a significant nonpolar character, which will influence its solubility in nonpolar, aprotic solvents.
The presence of both amine and ether groups in the morpholine ring makes it a base, with its conjugate acid being morpholinium.[2] This basicity, along with the primary amine, allows for the formation of salts with acids, a common strategy to enhance aqueous solubility. While this guide focuses on organic solvents, this property is crucial to consider in the broader context of drug development.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound in a given organic solvent will depend on the balance of intermolecular forces between the solute and the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the primary amine and the nitrogen and oxygen atoms of the morpholine ring. Therefore, high solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar components of the molecule, suggesting good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclopentyl group will promote solubility in these solvents. However, the polar amine and morpholine groups will disfavor it. The overall solubility will depend on the dominance of the nonpolar character.
Experimental Determination of Solubility
A definitive understanding of the solubility of this compound requires empirical measurement. The following is a detailed protocol for determining the equilibrium solubility of the compound in a range of organic solvents.
Materials and Equipment
-
This compound (CAS: 444666-61-9)[3]
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved solute is achieved.
-
To each vial, add a precise volume of the selected organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
Construct a standard curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the standard curve and then back-calculate the original concentration in the saturated solution.
-
Data Presentation
The solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.
| Organic Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Acetone | Polar Aprotic | Good | To be determined |
| Acetonitrile | Polar Aprotic | Good | To be determined |
| Dimethyl Sulfoxide | Polar Aprotic | Good | To be determined |
| Ethyl Acetate | Moderately Polar | Moderate | To be determined |
| Dichloromethane | Nonpolar Aprotic | Moderate to Low | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| Hexane | Nonpolar | Very Low | To be determined |
Causality and Self-Validation
The described protocol is designed to be a self-validating system. The use of an excess of the solid solute ensures that equilibrium is reached. The centrifugation and filtration steps are critical for removing any undissolved particles, which would otherwise lead to erroneous results. The quantification by HPLC against a standard curve provides a robust and accurate measurement of the solute concentration. The choice of a diverse range of organic solvents allows for a comprehensive understanding of the compound's solubility profile, which is essential for predicting its behavior in various chemical and biological systems.
Conclusion
References
Methodological & Application
The Strategic Utility of (1-Morpholinocyclopentyl)methanamine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Versatile Chemical Intermediate
In the landscape of modern medicinal chemistry, the strategic selection of chemical building blocks is paramount to the efficient discovery and development of novel therapeutics. (1-Morpholinocyclopentyl)methanamine, a structurally unique secondary amine, has emerged as a valuable intermediate, particularly in the synthesis of complex molecules targeting critical biological pathways. Its inherent structural features—a rigid cyclopentyl scaffold, a basic morpholine moiety, and a reactive primary aminomethyl group—offer a compelling combination of properties for introducing diversity and modulating physicochemical characteristics in drug candidates.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a chemical intermediate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Chemical Profile of this compound:
| Property | Value | Reference |
| CAS Number | 444666-61-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₀N₂O | [2] |
| Molecular Weight | 184.28 g/mol | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Soluble in most organic solvents |
Core Application: Synthesis of Chemokine Receptor Antagonists
A significant application of this compound lies in its role as a key intermediate in the synthesis of potent antagonists for chemokine receptors, particularly CCR2. The CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. The cyclopentylmethylamine core of this intermediate serves as a crucial scaffold for building molecules that can effectively modulate the activity of these receptors.
Reaction Modalities and Mechanistic Rationale
The primary amine functionality of this compound is the principal site of reactivity, enabling its incorporation into larger molecular frameworks through two primary reaction types:
-
N-Acylation: The formation of amide bonds is a cornerstone of medicinal chemistry. The primary amine of the title compound readily undergoes acylation with a variety of acylating agents (e.g., acyl chlorides, carboxylic acids with coupling agents) to introduce diverse substituents. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the R-group of the acyl moiety. The morpholine and cyclopentane groups provide a constant structural anchor, while the N-acyl substituent can be varied to optimize target binding and pharmacokinetic properties.
-
Reductive Amination: This powerful transformation allows for the formation of C-N bonds through the reaction of the primary amine with aldehydes or ketones, followed by reduction of the resulting imine or enamine. This methodology is particularly useful for introducing larger and more complex alkyl groups, further expanding the chemical space accessible from this intermediate. The choice of the carbonyl compound and the reducing agent provides a high degree of control over the final product's structure.
The following sections provide detailed, field-proven protocols for these key transformations.
Experimental Protocols
Protocol 1: N-Acylation for the Synthesis of Substituted Amides
This protocol describes a general procedure for the N-acylation of this compound with an aromatic acyl chloride. This reaction is fundamental to the synthesis of a wide range of bioactive molecules, including CCR2 antagonists.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Aromatic acyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: In a separate flask, dissolve the aromatic acyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Expertise & Experience Insights:
-
The use of an excess of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Performing the addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products.
-
Anhydrous conditions are recommended to prevent the hydrolysis of the acyl chloride.
Trustworthiness - Self-Validating System:
The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination for the Synthesis of N-Alkylated Derivatives
This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde to form a secondary amine. This method is instrumental in the synthesis of various pharmaceutical intermediates.
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Molecular sieves (4 Å), activated
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) in methanol, add the aldehyde (1.1 eq) and activated 4 Å molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) in small portions over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-alkylated product.
Expertise & Experience Insights:
-
The use of molecular sieves helps to drive the equilibrium towards the formation of the imine by removing the water that is formed as a byproduct.
-
The portion-wise addition of sodium borohydride is important to control the reaction rate and prevent a rapid evolution of hydrogen gas.
-
A variety of reducing agents can be employed, such as sodium triacetoxyborohydride (STAB), which is often milder and more selective.
Trustworthiness - Self-Validating System:
The formation of the imine intermediate can often be observed by ¹H NMR spectroscopy (the appearance of a characteristic imine proton signal). The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
This compound is a highly versatile and valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and reactive primary amine handle allow for the straightforward introduction of diverse chemical functionalities through robust and well-established synthetic methodologies such as N-acylation and reductive amination. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their pursuit of novel therapeutic agents.
References
- 1. CAS 558442-97-0 | 4H56-1-265 | MDL MFCD09759035 | trans-4-(Morpholin-4-yl)cyclohexanamine | SynQuest Laboratories [synquestlabs.com]
- 2. 444666-61-9|this compound|BLD Pharm [bldpharm.com]
- 3. (1-morpholin-4-ylcyclopentyl)methylamine | CAS 444666-61-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. CAS:444666-61-9, this compound-毕得医药 [bidepharm.com]
- 5. fishersci.com [fishersci.com]
Introduction: The Role of Cyclic Secondary Amines in Modern Organic Synthesis
An in-depth guide to the application of cyclic secondary amines in the synthesis of complex heterocyclic compounds, with a focus on spirooxindoles.
In the field of organic synthesis, the quest for efficient and stereoselective methods for the construction of complex molecular architectures is a driving force of innovation. Cyclic secondary amines, a class of organic compounds characterized by a non-aromatic ring containing a nitrogen atom, have emerged as powerful tools in the synthetic chemist's arsenal. While the specific applications of (1-Morpholinocyclopentyl)methanamine are not extensively documented in publicly available literature, its structural motifs—a morpholine ring and a cyclopentyl group bearing a primary amine—suggest its potential as a versatile building block and organocatalyst. The morpholine moiety is a common feature in many biologically active compounds and approved drugs, valued for its ability to improve pharmacokinetic properties.[1][2]
This guide will delve into the well-established applications of cyclic secondary amines, particularly their pivotal role as catalysts in the synthesis of spirooxindoles. Spirooxindoles are a highly prized class of heterocyclic compounds due to their presence in numerous natural products with significant biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The principles and protocols detailed herein are based on reactions employing well-studied cyclic secondary amino acids like L-proline and sarcosine, and provide a strong predictive framework for the potential applications of other cyclic secondary amines like this compound.
Core Application: Catalysis of [3+2] Cycloaddition Reactions for Spirooxindole Synthesis
A primary application of cyclic secondary amines in organic synthesis is their role as organocatalysts in [3+2] cycloaddition reactions to form complex heterocyclic systems.[5] This is particularly prominent in the synthesis of pyrrolidine- and pyrrolizidine-substituted spirooxindoles.[6]
Mechanism of Action: The In-Situ Generation of Azomethine Ylides
The key to the catalytic activity of secondary amines in this context is their ability to facilitate the in-situ generation of azomethine ylides from isatins (1H-indole-2,3-diones). The reaction proceeds through a cascade of steps:
-
Condensation: The secondary amine reacts with the ketone group at the C3-position of the isatin ring to form an iminium ion intermediate.
-
Deprotonation/Decarboxylation: In the case of secondary amino acids, subsequent decarboxylation and deprotonation lead to the formation of a highly reactive 1,3-dipole, the azomethine ylide.[7]
-
[3+2] Cycloaddition: The generated azomethine ylide then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, typically an electron-deficient alkene, to construct the five-membered pyrrolidine ring, creating the spirocyclic core of the spirooxindole.[6][8]
This catalytic cycle allows for the stereoselective formation of multiple new bonds and stereocenters in a single, atom-economical step.
Diagram 1: Catalytic Cycle of Spirooxindole Synthesis
Caption: Catalytic cycle for the synthesis of spirooxindoles using a cyclic secondary amine catalyst.
Experimental Protocols
The following protocols are generalized from established literature for the synthesis of spirooxindoles using cyclic secondary amino acids as catalysts. These can serve as a starting point for exploring the catalytic potential of other cyclic secondary amines.
Protocol 1: One-Pot, Three-Component Synthesis of Pyrrolizidine-Substituted Spirooxindoles
This protocol is adapted from a highly stereoselective method for synthesizing pyrrolizidine-substituted spirooxindoles.[6]
Objective: To synthesize a pyrrolizidine-substituted spirooxindole via a one-pot, three-component [3+2] cycloaddition reaction.
Materials:
-
Isatin (1.0 mmol)
-
L-Proline (1.2 mmol)
-
Substituted Chalcone (α,β-unsaturated carbonyl compound) (1.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a 50 mL round-bottom flask, add isatin (1.0 mmol), L-proline (1.2 mmol), and the substituted chalcone (1.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.
-
Monitor the progress of the reaction by TLC (typically eluting with a 30:70 ethyl acetate/hexane mixture). The reaction is usually complete within 5-8 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole derivative.
Expected Outcome: A highly functionalized pyrrolizidine-substituted spirooxindole in good yield and high stereoselectivity.
Diagram 2: Experimental Workflow for Spirooxindole Synthesis
Caption: A typical experimental workflow for the synthesis and purification of spirooxindoles.
Data Presentation: Representative Yields and Reaction Conditions
The efficiency of the [3+2] cycloaddition reaction is influenced by the nature of the substituents on both the isatin and the chalcone. The following table summarizes representative data from the literature for the synthesis of various spirooxindole derivatives.[6][8]
| Entry | Isatin Substituent | Chalcone Substituent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | H | 4-Br | L-Proline | Ethanol | 5 | 85 |
| 2 | 5-Cl | 4-Cl | L-Proline | Ethanol | 6 | 82 |
| 3 | 5-F | 4-F | L-Proline | Ethanol | 5 | 88 |
| 4 | H | 4-OCH₃ | Sarcosine | Ethanol | 6 | 80 |
| 5 | 5-NO₂ | 4-CH₃ | Sarcosine | Ethanol | 7 | 75 |
Note: Yields are for isolated, purified products. Reaction conditions are typically at reflux temperature.
Trustworthiness and Self-Validation
The protocols described are based on well-established and peer-reviewed synthetic methodologies.[6][8] The self-validating nature of these protocols lies in the following aspects:
-
Reproducibility: The use of multicomponent, one-pot reactions often leads to high yields and selectivity, making the outcomes reproducible.
-
Characterization: The structures of the synthesized spirooxindoles can be unambiguously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Stereochemical Control: The use of chiral secondary amines like L-proline can induce high levels of stereoselectivity, which can be verified by techniques such as X-ray crystallography.
Future Perspectives and the Potential of this compound
The field of organocatalysis continues to expand, with a constant search for new and more efficient catalysts. While this compound remains to be explored in this context, its structural features are promising. The secondary amine of the morpholine ring could potentially act as the catalytic center for azomethine ylide formation, while the cyclopentyl scaffold would provide a rigid backbone that could influence the stereochemical outcome of the reaction. The primary amine offers a handle for further functionalization, allowing for the creation of bifunctional catalysts or for tethering the molecule to a solid support.
Future research could involve screening this compound and its derivatives as catalysts in the synthesis of spirooxindoles and other heterocyclic systems. Such studies would not only expand the toolkit of organocatalysts but also potentially lead to the discovery of novel compounds with interesting biological activities.
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Procedures Involving Morpholine-Based Catalysts
Introduction: The Versatile Role of Morpholine in Catalysis
Morpholine, a heterocyclic compound featuring both amine and ether functional groups, is a cornerstone of modern organic synthesis and drug development.[1][2][3] While its structural motif is prevalent in numerous pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib, its utility extends significantly into the realm of catalysis.[2][4] The presence of the ether oxygen withdraws electron density from the nitrogen atom, rendering morpholine less basic and less nucleophilic than its carbocyclic counterpart, piperidine.[2] This unique electronic property is not a limitation but rather a feature that chemists can exploit for nuanced reactivity and selectivity.
This guide provides an in-depth exploration of experimental procedures involving morpholine and its derivatives as catalysts. We will move beyond simple procedural lists to dissect the underlying principles, offering insights into why specific conditions are chosen and how reaction mechanisms dictate experimental design. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature.
Section 1: Morpholine in Enamine Organocatalysis
One of the most powerful applications of secondary amines like morpholine is in enamine catalysis, a cornerstone of organocatalysis that mimics the strategy of Class I aldolase enzymes.[5] This methodology allows for the α-functionalization of aldehydes and ketones without the need for pre-formed enolates, offering a greener and more direct synthetic route.[6]
The Causality of the Catalytic Cycle
The catalytic cycle begins with the rapid and reversible reaction between a carbonyl compound (an aldehyde or ketone) and the morpholine catalyst to form an iminium ion intermediate. A subsequent deprotonation at the α-carbon, whose acidity is dramatically increased by the electron-withdrawing iminium group, generates the key nucleophilic species: the enamine.[5] This enamine is more nucleophilic than the corresponding enol or enolate, yet it is neutral, which prevents many of the side reactions associated with strong bases. The enamine then attacks an electrophile, forming a new carbon-carbon or carbon-heteroatom bond and generating a new iminium ion, which is readily hydrolyzed to release the functionalized product and regenerate the morpholine catalyst.
Many studies have shown that enamines derived from the five-membered pyrrolidine ring are often more reactive than those from six-membered rings like piperidine or morpholine.[6][7][8] This is attributed to the higher p-character of the nitrogen lone pair in the five-membered ring, leading to greater nucleophilicity.[6][7] The presence of the oxygen atom in morpholine further reduces the enamine's nucleophilicity.[6][7][8] This lower reactivity is a critical factor to consider during experimental design; reactions with morpholine as the catalyst may require higher catalyst loadings, longer reaction times, or more forcing conditions compared to pyrrolidine-catalyzed analogues.
Caption: General mechanism of morpholine-mediated enamine catalysis.
Application Protocol 1: Morpholine-Catalyzed Michael Addition
The Michael addition, or 1,4-conjugate addition, is a classic C-C bond-forming reaction ideally suited for enamine catalysis. Here, we provide a general protocol for the addition of an aldehyde to an α,β-unsaturated carbonyl compound.
Rationale for Experimental Choices:
-
Catalyst Loading: A relatively high catalyst loading (20 mol%) is often used for morpholine to compensate for its lower intrinsic reactivity compared to other cyclic amines.[9]
-
Solvent: A polar aprotic solvent like DMSO or Chloroform is chosen to ensure solubility of all reactants and to help stabilize charged intermediates that may form during the catalytic cycle.
-
Stoichiometry: A slight excess of the enamine precursor (aldehyde) is used to ensure the complete consumption of the more valuable Michael acceptor.
Protocol: General Morpholine-Catalyzed Michael Addition [9]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.2 equivalents).
-
Solvent Addition: Dissolve the aldehyde in the chosen solvent (e.g., DMSO or Chloroform, to a concentration of ~0.5 M).
-
Catalyst Addition: Add morpholine (0.2 equivalents) to the solution.
-
Enamine Formation: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the enamine intermediate.
-
Michael Acceptor Addition: Add the α,β-unsaturated carbonyl compound (Michael acceptor, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by flash column chromatography on silica gel.
Section 2: Chiral Morpholine Derivatives in Asymmetric Synthesis
The morpholine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry of its substituents can dramatically impact biological activity.[10] This has driven significant research into the development of catalytic asymmetric methods to access enantioenriched morpholine derivatives.[10][11]
Application Protocol 2: Asymmetric Synthesis of 2-Substituted Morpholines via Hydrogenation
A highly efficient and atom-economical method for synthesizing chiral 2-substituted morpholines is the asymmetric hydrogenation of the corresponding dehydromorpholine precursors.[10][11] This reaction typically employs a rhodium complex with a chiral bisphosphine ligand, which creates a chiral environment around the metal center, directing the hydrogenation to one face of the double bond.
Rationale for Experimental Choices:
-
Catalyst System: A Rh(I) precursor like [Rh(COD)₂]BF₄ is combined with a chiral bisphosphine ligand (e.g., SKP) to form the active catalyst in situ. The large bite angle of certain ligands is crucial for achieving high enantioselectivity.[11]
-
Solvent: Anhydrous, degassed dichloromethane (DCM) is used to prevent catalyst deactivation by oxygen or water and to ensure substrate solubility.
-
Pressure: High hydrogen pressure (50 atm) increases the concentration of hydrogen in the solution, accelerating the reaction rate.[10]
Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine [10]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and the chiral bisphosphine ligand (e.g., SKP, 3.2 mg, 0.0055 mmol) to a vial.
-
Solvent Addition: Add anhydrous, degassed DCM (1.0 mL) and stir the mixture for 20 minutes at room temperature to form the active catalyst solution.
-
Substrate Preparation: In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (e.g., 2-phenyl-3,4-dihydro-2H-1,4-oxazine, 40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).
-
Reaction Initiation: Transfer the substrate solution to the catalyst solution.
-
Hydrogenation: Transfer the resulting mixture to a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of hydrogen.
-
Reaction Execution: Stir the reaction at room temperature for 24 hours.
-
Work-up: After carefully releasing the pressure, remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the enantioenriched 2-substituted morpholine.
Application Note: Advanced Chiral β-Morpholine Amino Acid Catalysts
Recent advances have seen the development of highly efficient chiral organocatalysts derived from the morpholine scaffold itself. For example, new catalysts belonging to the class of β-morpholine amino acids have proven remarkably effective in the 1,4-addition of aldehydes to nitroolefins.[6][7][12] Despite the known limitations of morpholine-enamine reactivity, these catalysts demonstrate that a well-designed chiral architecture can overcome these hurdles to provide products with excellent yields and stereoselectivity.[6][13]
Key Mechanistic Insight: The success of these catalysts lies in the rigid, well-defined transition state they create. The carboxylic acid moiety is crucial; it acts as a Brønsted acid to activate the nitroolefin electrophile via hydrogen bonding, while the chiral morpholine backbone shields one face of the enamine, directing the incoming electrophile to the opposite face.[6][13] Computational studies have been instrumental in elucidating this transition state and explaining the high stereoselectivity observed.[6][13]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 8. air.unimi.it [air.unimi.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Methanamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Methanamine Quantification
Methanamine, also known as methylamine, and its related compounds are of significant interest across various scientific disciplines, from environmental science to pharmaceutical development. As the simplest primary amine, methanamine serves as a fundamental building block in chemical synthesis and is a key metabolite in various biological processes. Its presence, often in trace amounts, necessitates robust and sensitive analytical methods for accurate quantification. In the pharmaceutical industry, methanamine can be a starting material, an impurity, or a degradation product, making its precise measurement critical for quality control and regulatory compliance. Furthermore, in clinical and toxicological studies, the quantification of methanamine in biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of the principal analytical techniques for the quantification of methanamine compounds. We will delve into the theoretical underpinnings of each method, offer detailed, field-tested protocols, and discuss the critical parameters that ensure data integrity and reproducibility. The methodologies covered are selected to address a range of analytical challenges, from complex biological samples to pharmaceutical formulations.
Core Analytical Strategies: A Comparative Overview
The quantification of methanamine presents unique analytical challenges due to its high polarity, volatility, and lack of a strong chromophore, which limits direct detection by UV-Vis spectrophotometry. Consequently, analytical strategies often rely on chromatographic separation coupled with sensitive detection techniques or derivatization to enhance detectability. The primary methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), frequently coupled with Mass Spectrometry (MS).
| Technique | Principle | Advantages | Limitations | Typical Applications |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds, well-established methods. | Requires derivatization for polar amines to improve peak shape and thermal stability. | Analysis of volatile amines in environmental and industrial samples. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Suitable for a wide range of polarities, versatile separation modes (ion-exchange, reversed-phase). | Often requires derivatization for sensitive detection of non-chromophoric amines. | Quantification in pharmaceutical formulations and biological fluids. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and selectivity, provides structural information. | Can be susceptible to matrix effects, requiring careful sample preparation. | Trace level quantification in complex matrices like food and biological samples. |
Workflow for Methanamine Quantification
A generalized workflow for the analysis of methanamine compounds involves several key stages, from sample collection to data interpretation. Each step is critical for achieving accurate and reliable results.
Caption: A generalized workflow for the quantification of methanamine compounds.
Detailed Application Notes and Protocols
Gas Chromatography (GC) for Methanamine Analysis
GC is a powerful technique for the separation of volatile and semi-volatile compounds. For methanamine and other primary amines, direct analysis can be challenging due to their polarity, which leads to poor peak shapes (tailing) and potential adsorption to the column. Derivatization is often employed to overcome these issues.
Expertise & Experience: The Rationale Behind Derivatization in GC
Derivatization in GC serves a dual purpose for amine analysis. Firstly, it reduces the polarity of the analyte by replacing the active hydrogen atoms on the amine group with less polar functional groups. This minimizes interactions with active sites on the column and injector surfaces, resulting in more symmetrical peaks and improved reproducibility. Secondly, derivatization can introduce a functional group that enhances the sensitivity of the detection method. For instance, derivatizing with a halogenated reagent can significantly improve the response of an Electron Capture Detector (ECD).
This protocol is adapted for the simultaneous determination of atmospheric amines in both gaseous and particulate phases using benzenesulfonyl chloride as a derivatizing agent.
Materials and Reagents:
-
Benzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Methanamine standard solution
-
Internal standard (e.g., deuterated methanamine)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Step-by-Step Methodology:
-
Sample Collection: Collect gaseous and particulate amine samples using appropriate filters (e.g., phosphoric acid-coated filters).
-
Extraction: Extract the collected amines from the filters using a suitable solvent.
-
Derivatization:
-
Adjust the pH of the sample extract to alkaline conditions
-
High-performance liquid chromatography (HPLC) method for amine analysis
An Application Guide to High-Performance Liquid Chromatography (HPLC) Methods for Amine Analysis
Authored by: A Senior Application Scientist
The quantitative and qualitative analysis of amines is a critical function in pharmaceutical development, environmental science, and food chemistry. However, amines present a unique set of challenges for High-Performance Liquid Chromatography (HPLC) due to their high polarity, potential for strong interaction with column silanol groups, and often, the lack of a strong chromophore for UV detection. This guide provides a detailed exploration of robust HPLC methodologies for amine analysis, with a primary focus on pre-column derivatization techniques. We will delve into the causality behind experimental choices, from reagent selection to chromatographic conditions, to equip researchers with the expertise to develop and validate sensitive and reliable analytical methods.
The Analytical Challenge of Amines
Amines are organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. Their analysis is often complicated by several factors:
-
Poor Retention: Many small aliphatic amines are highly polar and are poorly retained on conventional reversed-phase (RP) C18 columns, often eluting in the void volume.[1]
-
Lack of Chromophores: Most simple amines do not possess a UV-absorbing chromophore or a native fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors at low concentrations.[2]
-
Peak Tailing: The basic nature of amines can lead to strong interactions with residual acidic silanol groups on the silica-based column packing material, resulting in poor peak shape and tailing.[1]
To overcome these obstacles, pre-column derivatization is a widely adopted and effective strategy. This process involves a chemical reaction to attach a tag to the amine molecule, thereby enhancing its detectability and improving its chromatographic behavior.[2][3]
The Power of Derivatization: Transforming Analytes for HPLC
Derivatization modifies the amine's structure to make it more suitable for HPLC analysis. A good derivatizing agent should react rapidly and completely with the target amines under mild conditions to form a single, stable product.[4] The ideal derivative will possess:
-
Enhanced Hydrophobicity: Increasing the non-polar character of the amine improves its retention on reversed-phase columns.[2]
-
A Strong Chromophore or Fluorophore: This allows for highly sensitive detection using UV-Vis or Fluorescence detectors.[3]
Below, we explore the mechanisms and protocols for the most common and effective derivatization reagents used in amine analysis.
Workflow for Amine Analysis via Derivatization
The general process follows a logical sequence from sample preparation to data interpretation. This workflow ensures reproducibility and accuracy.
Caption: General experimental workflow for HPLC analysis of amines using pre-column derivatization.
Key Derivatization Methodologies and Protocols
Dansyl Chloride (Dns-Cl) Derivatization
Dansyl chloride is a classic and robust reagent for derivatizing primary and secondary amines.[2][5] The reaction, known as dansylation, forms highly stable and intensely fluorescent sulfonamide adducts, enabling detection in the picomole range.[2]
Mechanism: The reaction is a nucleophilic substitution that occurs under alkaline conditions (pH 9.5-10.5).[2] The alkaline environment ensures the amine's amino group is deprotonated and thus nucleophilic, readily attacking the electrophilic sulfonyl chloride group of dansyl chloride.[2]
Caption: Reaction of an amine with Dansyl Chloride to form a fluorescent derivative.
Protocol: Dansyl Chloride Derivatization
-
Reagent Preparation:
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of sodium carbonate in 45 mL of water, adjust the final volume to 50 mL.[6]
-
Dansyl Chloride Solution (50 mM): Dissolve 134.9 mg of dansyl chloride in 10 mL of acetone or acetonitrile (ACN).[6] This solution is light-sensitive and should be prepared fresh.[6]
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of the carbonate-bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution and vortex thoroughly.
-
Incubate the mixture in a water bath at 60°C for 30-60 minutes in the dark.[6]
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase's initial composition.
-
Filter the solution through a 0.45 µm filter before injection.[7]
-
HPLC Protocol for Dansylated Amines
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)[7] |
| Mobile Phase A | Acetonitrile (ACN)[7] |
| Mobile Phase B | Water or 0.1% Formic Acid in Water |
| Gradient Elution | Start at 30% A, increase to 90% A over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10-20 µL[7] |
| Detection | Fluorescence: Excitation @ 337 nm, Emission @ 492 nm[8] |
o-Phthalaldehyde (OPA) Derivatization
OPA is a highly popular reagent that reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives.[9] The reaction is rapid, occurring within minutes at room temperature.[9]
Mechanism & Causality: The reaction requires alkaline conditions (pH 9-11.5) to ensure the primary amine is unprotonated.[9] The thiol co-reagent is essential for the cyclization reaction that forms the fluorescent isoindole product. A key limitation of OPA is that it does not react with secondary amines.[10] Additionally, the resulting derivatives can be unstable, making automated pre-column derivatization via an autosampler the preferred approach for achieving high reproducibility.[11]
Protocol: Automated OPA Derivatization
-
Reagent Preparation:
-
Automated Derivatization Sequence (via Autosampler):
-
The autosampler is programmed to aspirate the reagents and sample into a mixing loop.
-
A typical sequence: Aspirate 45 µL of OPA/thiol mixture, then 10 µL of sample, followed by 45 µL of borate buffer.[12]
-
Allow a 1-minute reaction time in the loop.[12]
-
Inject a portion (e.g., 1-20 µL) of the reaction mixture directly onto the column.[12]
-
HPLC Protocol for OPA-Derivatized Amines
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Methanol or Acetonitrile |
| Mobile Phase B | Phosphate or Acetate Buffer (e.g., 10 mM, pH 7.2)[11] |
| Gradient Elution | A gradient increasing the organic phase (A) is typical.[11] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 20 µL |
| Detection | Fluorescence: Excitation @ 330-350 nm, Emission @ 450-455 nm[9] UV-Vis: 340 nm[11] |
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization
FMOC-Cl is another versatile reagent that reacts with both primary and secondary amines to yield highly fluorescent and stable derivatives.[13][14] This makes it an excellent choice when a sample contains a mix of amine types.
Mechanism: Similar to other derivatization agents, the reaction proceeds under alkaline conditions (pH ≥ 8.0) where the deprotonated amine attacks the chloroformate group of FMOC-Cl.[10] A common issue is interference from the unreacted reagent and its hydrolysis product (FMOC-OH).[13] This can be mitigated by adding a quenching agent like 1-aminoadamantane (ADAM) after the primary reaction is complete.[10]
Protocol: FMOC-Cl Derivatization
-
Reagent Preparation:
-
Derivatization Procedure:
-
To 300 µL of sample or standard, add 600 µL of borate buffer.[10]
-
Add 600 µL of the FMOC-Cl solution and allow to react for 5 minutes at room temperature.[10]
-
Add 600 µL of the ADAM quenching solution and let it react for 1 minute to consume excess FMOC-Cl.[10]
-
Filter the sample and inject it into the HPLC system.[10]
-
HPLC Protocol for FMOC-Derivatized Amines
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm)[7] |
| Mobile Phase A | Acetonitrile[7] |
| Mobile Phase B | Water or Acetate Buffer[7] |
| Gradient Elution | A typical gradient involves increasing the percentage of acetonitrile over the run.[7] |
| Flow Rate | 1.0 - 1.5 mL/min[7] |
| Column Temp. | 25 - 35°C[7] |
| Injection Vol. | 10-20 µL[7] |
| Detection | Fluorescence: Excitation @ 265 nm, Emission @ 315 nm[7] |
Alternative Chromatographic Strategies for Amine Analysis
While derivatization is powerful, alternative methods can be suitable for certain applications, especially when derivatization is undesirable or impractical.
Decision Tree for Method Selection
Caption: A decision guide for selecting an appropriate HPLC method for amine analysis.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Cation-exchange chromatography is well-established for the analysis of amines, which are typically protonated (positively charged) at acidic to neutral pH.[15][16] It is particularly useful for separating inorganic cations and amines in a single run.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are unretained in reversed-phase mode.[17][18][19] It uses a polar stationary phase (like bare silica or amide-bonded silica) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[18][20] This approach successfully separates compounds like choline and acetylcholine without the need for derivatization or ion-pairing reagents.[17]
Ensuring Trustworthiness: Method Validation and System Suitability
A protocol is only as reliable as its validation. To ensure the integrity of analytical data, methods must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[21][22] Furthermore, system suitability tests (SSTs) must be performed before any analysis to verify that the chromatographic system is performing adequately on the day of the experiment.[23][24][25]
Key Method Validation Parameters
-
Linearity and Range: Demonstrates that the method's response is proportional to the analyte concentration over a specific range. A correlation coefficient (R²) of ≥ 0.99 is typically required.[26]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples. Mean recovery of 100±2% is a common acceptance criterion.[22]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[26]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
System Suitability Testing (SST)
SST is a mandatory check to ensure the HPLC system is fit for the intended analysis.[27] Key SST parameters are established during method validation and checked before each analytical run.[27]
| SST Parameter | Typical Acceptance Criteria (USP) | Purpose |
| Resolution (Rs) | Rs > 2.0 between the analyte and the closest eluting peak | Ensures baseline separation of critical peaks.[27] |
| Tailing Factor (T) | T ≤ 2.0 | Confirms good peak symmetry, indicating minimal unwanted secondary interactions.[27] |
| Repeatability (%RSD) | %RSD < 2.0 for peak areas from replicate injections (e.g., n=5) | Demonstrates the precision of the injector and the stability of the system.[27] |
| Theoretical Plates (N) | Method-specific, but higher values indicate better column efficiency | Measures the efficiency and separation power of the column.[28] |
If any SST parameter fails, the system must be investigated and the issue resolved before proceeding with sample analysis.[23]
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dansyl Chloride Pre-Column Derivatization Reagent [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. academic.oup.com [academic.oup.com]
- 11. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. pharmtech.com [pharmtech.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 25. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 26. mastelf.com [mastelf.com]
- 27. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 28. assayprism.com [assayprism.com]
Application Notes & Protocols: A Guide to the Laboratory-Scale Preparation of Substituted Methanamines
Abstract
Substituted methanamines are foundational structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The strategic introduction of the aminomethyl group (-CH₂NR¹R²) is a critical step in synthetic chemistry, demanding a versatile and reliable methodological toolkit. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key laboratory-scale methods for the synthesis of substituted methanamines. Moving beyond simple procedural lists, this document elucidates the mechanistic underpinnings, strategic considerations, and practical nuances of each technique. We will cover cornerstone reactions such as reductive amination and Eschweiler-Clarke methylation, as well as advanced C-N cross-coupling methodologies like the Buchwald-Hartwig amination, providing detailed, field-proven protocols to ensure reproducible and efficient synthesis.
Introduction: The Ubiquity and Importance of the Methanamine Moiety
The N-methyl group and substituted aminomethyl functionalities are prevalent in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1] Their presence can profoundly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing pharmacokinetic profiles and therapeutic efficacy.[1] Consequently, the development of robust and selective methods for the synthesis of N-methylamines and other substituted methanamines remains a highly active area of research. This guide details several of the most powerful and frequently employed synthetic transformations to achieve this goal in a laboratory setting.
Chapter 1: Reductive Amination - The Workhorse of C-N Bond Formation
Reductive amination is arguably the most common and versatile method for preparing amines from carbonyl compounds (aldehydes and ketones).[2][3] The reaction proceeds in a one-pot fashion, converting a carbonyl group into an amine via an intermediate imine, which is reduced in situ.[2][4] This approach is favored for its operational simplicity and broad functional group tolerance.
Expertise & Experience: The Underlying Mechanism
The entire process hinges on the differential reactivity of the carbonyl and the in situ-formed imine (or iminium ion) towards a chosen reducing agent. The causality of the reaction is a two-step sequence:
-
Imine/Iminium Ion Formation : A nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate.[2] Under mildly acidic conditions, this intermediate reversibly loses a molecule of water to form an imine (from primary amines) or an iminium ion (from secondary amines).[4] The removal of water or the use of acidic conditions drives the equilibrium toward the imine/iminium species.
-
In Situ Reduction : A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to the corresponding amine.[3]
The key to a successful reaction is choosing a reducing agent that reduces the iminium ion faster than it reduces the starting carbonyl group.[4] This chemoselectivity prevents the wasteful formation of alcohols from the starting material.
Experimental Workflow: Reductive Amination
Trustworthiness: A Self-Validating Protocol
This protocol for the synthesis of N-benzyl-N-methyl-2-phenylethanamine is a representative example of a direct reductive amination.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Materials :
-
Phenylacetaldehyde (1.0 eq)
-
N-Methylbenzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration)
-
Glacial Acetic Acid (optional, 1-2 drops)
-
-
Procedure :
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add phenylacetaldehyde and N-methylbenzylamine.
-
Dissolve the components in anhydrous DCM or DCE. If the amine is used as its hydrochloride salt, add 1.0 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride in portions. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Data Presentation: Comparison of Common Reducing Agents
The choice of reducing agent is critical for success and depends on the substrate's sensitivity and the reaction's pH.
| Reducing Agent | Abbreviation | Typical Solvent | pH Conditions | Key Advantages & Causality |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | Weakly Acidic (pH 5-7) | Classic choice; the electron-withdrawing cyanide group attenuates reactivity, making it selective for imines over carbonyls.[4] Caution: Highly toxic and releases HCN gas in strong acid. [5][6][7] |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, DCM, THF | Neutral to Weakly Acidic | Milder, non-toxic alternative to NaBH₃CN. The bulky, electron-withdrawing acetate groups provide high selectivity. Often the reagent of choice.[8] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Neutral to Basic | Less selective; can reduce aldehydes and ketones directly. Best used in a two-step "indirect" procedure where the imine is formed first.[8] |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Methanol, Ethanol | Neutral | "Green" chemistry approach; avoids hydride reagents. Can be incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2][9] |
Chapter 2: Eschweiler-Clarke Methylation - A Classic for N-Methylamines
The Eschweiler-Clarke reaction is a specialized form of reductive amination that exclusively synthesizes tertiary amines by methylating primary or secondary amines.[10] It is a robust, one-pot reaction that uses an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[11][12]
Expertise & Experience: The Reaction Mechanism
The reaction proceeds through a clever, self-sustaining cycle:
-
Iminium Ion Formation : The starting amine (primary or secondary) reacts with formaldehyde to form an iminium ion.[13]
-
Hydride Transfer : Formic acid (or its conjugate base, formate) acts as a hydride source, reducing the iminium ion to the methylated amine.[13] This step is irreversible due to the formation and loss of carbon dioxide gas.[10]
-
Repetition : If the starting material was a primary amine, the newly formed secondary amine reacts again with formaldehyde and formic acid to yield the final tertiary amine.[12]
A key advantage of this method is that it cleanly stops at the tertiary amine stage, as the product lacks the N-H proton required to form another iminium ion, thus preventing the formation of quaternary ammonium salts.[10][13]
// Nodes R2NH [label="R₂NH\n(Primary or Secondary Amine)"]; CH2O [label="CH₂O\n(Formaldehyde)"]; Hemiaminal [label="[R₂N-CH₂-OH]\n(Hemiaminal)"]; Iminium [label="[R₂N=CH₂]⁺\n(Iminium Ion)"]; HCOOH [label="HCOOH\n(Formic Acid)"]; CO2 [label="CO₂"]; Product [label="R₂N-CH₃\n(Methylated Amine)"];
// Edges R2NH -> Hemiaminal [label="+ CH₂O"]; Hemiaminal -> Iminium [label="- H₂O"]; Iminium -> Product [label="+ HCOOH\n- H⁺"]; HCOOH -> CO2 [label="Hydride Donor"]; } doted Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Trustworthiness: A Self-Validating Protocol
Protocol 2: Eschweiler-Clarke Methylation of a Secondary Amine
-
Materials :
-
Secondary amine (e.g., piperidine) (1.0 eq)
-
Aqueous Formaldehyde (37% solution) (2.5 eq)
-
Formic Acid (98-100%) (2.5 eq)
-
-
Procedure :
-
To a round-bottom flask equipped with a reflux condenser, add the secondary amine.
-
Carefully add formic acid, followed by the aqueous formaldehyde solution. Caution: The initial reaction can be exothermic. It is best to cool the flask in an ice bath during the addition.
-
Once the initial effervescence subsides, heat the reaction mixture to 80-100 °C (reflux) for 4-18 hours.[12] Monitor the reaction by TLC, staining with ninhydrin to visualize the disappearance of the secondary amine.
-
After cooling to room temperature, make the solution strongly basic (pH > 11) by the slow, careful addition of aqueous NaOH or KOH solution while cooling in an ice bath.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous K₂CO₃ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting tertiary amine is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.
-
Chapter 3: Advanced Synthesis of N-Aryl Methanamines via Cross-Coupling
For the synthesis of methanamines bearing an aryl group on the nitrogen atom, modern transition-metal-catalyzed cross-coupling reactions offer unparalleled scope and efficiency, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[14]
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, allowing for the coupling of a wide variety of amines with aryl halides and triflates.[14][15]
-
Expertise & Experience: The Catalytic Cycle : The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[16]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.
-
Reductive Elimination : The C-N bond is formed as the aryl and amido groups are eliminated from the palladium center, regenerating the Pd(0) catalyst.[16]
-
The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle.[16]
// Nodes pd0 [label="Pd(0)L₂"]; arx [label="Ar-X", shape=none, fontcolor="#EA4335"]; r2nh [label="R₂NH", shape=none, fontcolor="#4285F4"]; base [label="Base", shape=none, fontcolor="#5F6368"]; product [label="Ar-NR₂", shape=none, fontcolor="#202124"];
// Intermediates int1 [label="Oxidative\nAddition\nComplex\nL₂Pd(Ar)(X)"]; int2 [label="Amido\nComplex\nL₂Pd(Ar)(NR₂)"];
// Edges pd0 -> int1 [label="+ Ar-X"]; int1 -> int2 [label="+ R₂NH\n+ Base\n- HX•Base"]; int2 -> pd0 [label="Reductive\nElimination"]; int2 -> product [style=dashed, arrowhead=none];
// Labels lab1 [label="Oxidative\nAddition", shape=none, fontsize=10]; lab2 [label="Amine Binding\n& Deprotonation", shape=none, fontsize=10]; lab3 [label="Reductive\nElimination", shape=none, fontsize=10];
// Positioning (invisible edges) pd0 -> lab1 [style=invis]; int1 -> lab2 [style=invis]; int2 -> lab3 [style=invis]; } doted Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Trustworthiness: A Self-Validating Protocol
Protocol 3: Buchwald-Hartwig Amination
-
Materials :
-
Aryl Bromide (e.g., 4-bromotoluene) (1.0 eq)
-
Amine (e.g., methylamine, 2.0 M solution in THF) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure :
-
Glovebox Recommended : This reaction is sensitive to air and moisture. All reagents should be anhydrous.
-
To an oven-dried Schlenk tube or vial, add the palladium precursor, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.
-
Add the anhydrous solvent, followed by the aryl bromide and the amine solution.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds, particularly for N-arylation.[17] While traditional conditions were harsh (high temperatures, stoichiometric copper), modern protocols use catalytic copper with ligands, making the reaction milder and more practical.[17][18] It serves as a valuable alternative to the Buchwald-Hartwig reaction, especially in cases where palladium catalysis is problematic.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Ligands | Bulky phosphines (e.g., XPhos, SPhos) | Diamines, prolinamides, phenanthroline[17][19] |
| Temperature | Generally 80-120 °C | Often higher, but modern methods are milder (60-130 °C)[17][18] |
| Substrate Scope | Extremely broad, many functional groups tolerated[14] | Good, but can be more sensitive; traditionally required activated aryl halides[17] |
| Cost | Palladium is expensive | Copper is significantly cheaper |
Chapter 4: General Laboratory Operations
Safety Precautions
Chemical synthesis requires a commitment to safety. The following points are critical when performing the protocols described herein.
-
Formaldehyde : Is a suspected carcinogen and a sensitizer. Always handle aqueous formaldehyde solutions in a well-ventilated chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[20]
-
Sodium Cyanoborohydride (NaBH₃CN) : Is highly toxic if swallowed, inhaled, or absorbed through the skin.[7] It reacts with acid to release highly toxic hydrogen cyanide (HCN) gas.[5] Reactions must be performed in a fume hood, and the pH should be carefully controlled. Never quench a NaBH₃CN reaction with strong acid.
-
Palladium Catalysts and Ligands : Many are air-sensitive and pyrophoric. Handle under an inert atmosphere.
-
Bases : Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.
Work-up and Purification Strategies
The purification of amines can be challenging due to their basic nature.
-
Extraction : After quenching, a standard aqueous work-up is performed. If the amine product is protonated (e.g., after an acidic quench), the solution must be basified (pH > 9) to extract the free amine into an organic solvent.
-
Chromatography : Amines can streak on silica gel. This can be mitigated by pre-treating the silica with triethylamine or by adding a small amount (0.5-1%) of TEA or ammonia to the eluent.
-
Salt Formation : For solid amines, purification can sometimes be achieved by forming the hydrochloride (HCl) salt, which can be precipitated from a non-polar solvent like diethyl ether, filtered, and then neutralized back to the free base.[21]
-
Distillation : For volatile, liquid amines, distillation is an effective purification method.[22]
Conclusion
The synthesis of substituted methanamines is a fundamental task in modern organic chemistry. This guide has detailed several robust and versatile methodologies, from the universally applicable reductive amination to the classic Eschweiler-Clarke methylation and the powerful Buchwald-Hartwig cross-coupling. By understanding the mechanistic principles behind each reaction and adhering to the detailed protocols, researchers can confidently and safely prepare a wide range of methanamine targets, empowering discovery in drug development and materials science.
References
- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aksci.com [aksci.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. EP0037695A1 - Methylamines purification process - Google Patents [patents.google.com]
Application Notes and Protocols: The Synthesis and Utility of Morpholine Enamines from Cyclopentanone Derivatives in Modern Drug Discovery
Introduction: The Strategic Importance of α-Functionalized Cyclopentanones
In the landscape of medicinal chemistry and drug development, the cyclopentanone scaffold is a recurring motif in a multitude of biologically active molecules. Its conformational flexibility and the potential for stereochemically rich decoration make it a privileged starting point for the synthesis of complex therapeutic agents. The strategic modification of the cyclopentanone ring, particularly at the α-carbon, is a critical transformation that allows for the introduction of diverse pharmacophores, influencing the compound's potency, selectivity, and pharmacokinetic profile.
The morpholine moiety is also of profound importance in pharmaceutical sciences. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, often leading to favorable drug-like properties.[1][2] More than 20 FDA-approved drugs contain this valuable heterocycle.[3]
This guide provides an in-depth exploration of the reaction between morpholine and cyclopentanone derivatives to form enamines. These enamines are not merely the final products but are powerful nucleophilic intermediates, most notably utilized in the Stork enamine synthesis for the regioselective alkylation and acylation of ketones.[4][5] This reaction pathway offers a mild and efficient alternative to traditional enolate chemistry, which often requires strong bases and can be plagued by issues of poly-alkylation and self-condensation.[6][7] We will delve into the underlying mechanisms, provide detailed and validated experimental protocols, and discuss the application of this chemistry in the synthesis of advanced pharmaceutical intermediates.
I. The Underlying Chemistry: Enamine Formation and Reactivity
The reaction between a cyclopentanone derivative and a secondary amine, such as morpholine, proceeds via an acid-catalyzed addition-elimination mechanism to form a nucleophilic enamine.[8] This transformation is a cornerstone of modern organic synthesis.
Mechanism of Enamine Formation
The formation of the enamine is a reversible process that is typically driven to completion by the removal of water.
-
Acid Catalysis and Nucleophilic Attack: An acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the carbonyl oxygen of the cyclopentanone, enhancing the electrophilicity of the carbonyl carbon. The lone pair of the morpholine nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon.[9]
-
Formation of a Hemiaminal: This attack forms a tetrahedral intermediate, a hemiaminal (or carbinolamine).
-
Proton Transfer and Dehydration: A proton is transferred from the nitrogen to the oxygen atom, forming a good leaving group (water). The nitrogen lone pair then assists in the elimination of water, forming a positively charged iminium ion.
-
Deprotonation to Form the Enamine: A base (often another molecule of morpholine) removes a proton from the α-carbon, and the electrons from the C-H bond move to form the C=C double bond, neutralizing the positive charge on the nitrogen. This final step yields the stable enamine product.[7]
The regioselectivity of enamine formation with unsymmetrical cyclopentanone derivatives is a key consideration. Generally, the thermodynamically more stable, less substituted enamine is the major product due to minimized steric interactions.[10]
Below is a diagram illustrating the step-by-step mechanism.
Caption: Mechanism of acid-catalyzed enamine formation.
The Stork Enamine Synthesis: A Powerful Application
The resulting morpholine enamine of a cyclopentanone derivative is a soft nucleophile, analogous to an enolate. Its utility shines in the Stork enamine synthesis, where it reacts with a variety of electrophiles.[4][5]
-
Alkylation: Reaction with alkyl halides (especially reactive ones like allyl, benzyl, or methyl halides) introduces an alkyl group at the α-carbon.[6]
-
Acylation: Reaction with acyl halides provides an efficient route to 1,3-dicarbonyl compounds.[5]
-
Michael Addition: Enamines readily react with α,β-unsaturated carbonyl compounds in a conjugate addition fashion.[7]
Following the C-C bond-forming step, the resulting iminium salt is readily hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, now bearing the new α-substituent.[10]
II. Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization steps. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 1-(Cyclopent-1-en-1-yl)morpholine
This protocol details the formation of the parent enamine from cyclopentanone and morpholine. It is a general method that can be adapted for many cyclopentanone derivatives.[11]
Materials and Reagents:
-
Cyclopentanone (MW: 84.12 g/mol )
-
Morpholine (MW: 87.12 g/mol )
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (MW: 190.22 g/mol )
-
Toluene (Anhydrous)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add 250 mL of anhydrous toluene. Then add cyclopentanone (50.0 g, 0.594 mol) and morpholine (62.1 g, 0.713 mol, 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (1.13 g, 1 mol%).
-
Azeotropic Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until water ceases to collect in the trap.
-
Reaction Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess morpholine under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 105-106 °C at 12 mm Hg.[12] The product, 1-(cyclopent-1-en-1-yl)morpholine, is a colorless oil. The expected yield is 80-90%.
Characterization of 1-(Cyclopent-1-en-1-yl)morpholine:
-
Molecular Formula: C₉H₁₅NO[13]
-
Molecular Weight: 153.22 g/mol [13]
-
Boiling Point: 105-106 °C at 12 mm Hg[12]
-
Refractive Index (n²⁰/D): 1.512[12]
-
IR Spectrum: The infrared spectrum will show a characteristic strong C=C stretching vibration around 1640 cm⁻¹.[14]
-
Mass Spectrum (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 153.[15]
Protocol 2: Stork Alkylation of 1-(Cyclopent-1-en-1-yl)morpholine with Benzyl Bromide
This protocol demonstrates the subsequent use of the synthesized enamine for α-alkylation.
Materials and Reagents:
-
1-(Cyclopent-1-en-1-yl)morpholine (from Protocol 1)
-
Benzyl bromide (MW: 171.04 g/mol )
-
Acetonitrile (Anhydrous)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (250 mL)
-
Addition funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Enamine Solution: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(cyclopent-1-en-1-yl)morpholine (15.3 g, 0.10 mol) in 100 mL of anhydrous acetonitrile.
-
Electrophile Addition: Add benzyl bromide (17.1 g, 0.10 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. Stir the mixture at room temperature for 12-18 hours. The formation of a precipitate (the iminium salt) is typically observed.
-
Hydrolysis: Add 50 mL of 10% aqueous HCl to the reaction mixture and stir vigorously for 1 hour at room temperature to hydrolyze the iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 2-benzylcyclopentanone can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.
The general workflow for this two-step synthesis is visualized below.
Caption: General workflow for Stork enamine synthesis.
III. Data Presentation: Reaction Parameters
The efficiency of enamine formation is dependent on the cyclopentanone substrate and reaction conditions. The following table summarizes typical parameters.
| Cyclopentanone Derivative | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cyclopentanone | Morpholine | TsOH | Toluene | 4-6 | 80-90 | [11] |
| Cyclohexanone (for comparison) | Morpholine | TsOH | Toluene | 4-5 | 72-80 | [11] |
| 2,2-Diphenylcyclopentanone | Pyrrolidine | TsOH | Toluene | 4-6 | High | [6] |
| Ethyl 2-oxocyclopentane-1-carboxylate | Various | None | Neat/EtOH | Variable | Moderate | [8] |
IV. Applications in Drug Development
The α-functionalization of cyclopentanones via morpholine enamines is a powerful strategy in the synthesis of pharmaceutical agents. The resulting substituted cyclopentanone core is a key structural element in various therapeutic classes.
-
Prostaglandin Analogs: Many synthetic prostaglandins, used to treat conditions like glaucoma and ulcers, are built upon a substituted cyclopentane core. The Stork enamine alkylation provides a reliable method for introducing the requisite side chains with high regioselectivity.
-
Anticancer Agents: Novel cyclopentenone derivatives have shown promise as anticancer agents. The ability to introduce diverse side chains via enamine chemistry allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and reduce toxicity.[16]
-
CNS Drug Candidates: The morpholine moiety itself is a privileged scaffold in the design of drugs targeting the central nervous system (CNS), as it can improve properties like blood-brain barrier permeability.[17] The combination of a cyclopentane core with a morpholine-derived synthetic handle offers a rich chemical space for the discovery of new CNS-active compounds. For instance, 1-morpholinocyclopentene has been used to synthesize compounds with effects on dopamine-induced vasodepression.[12]
V. Troubleshooting and Causality
-
Low Yield of Enamine: This is often due to incomplete removal of water. Ensure the Dean-Stark trap is functioning correctly and that the solvent is truly refluxing. Using a slight excess of morpholine (1.2-1.5 equivalents) can also help drive the equilibrium forward.[11] The enamine product is also susceptible to hydrolysis, so moisture should be excluded during workup and storage.[11]
-
Polyalkylation in Stork Reaction: While less common than with enolates, polyalkylation can occur if the intermediate iminium salt is deprotonated to form a new enamine before hydrolysis. This is minimized by using stoichiometric amounts of the electrophile and ensuring complete hydrolysis.
-
No Reaction with Electrophile: Less reactive electrophiles, such as primary alkyl halides, may require longer reaction times or gentle heating. For very unreactive halides, alternative methods like the formation of metalloenamines may be necessary.[5]
Conclusion
The reaction of morpholine with cyclopentanone derivatives is more than a simple condensation; it is a gateway to a vast array of synthetically valuable transformations. The resulting enamines provide a mild, reliable, and regioselective method for the α-functionalization of ketones, a critical step in the synthesis of complex molecules for drug discovery. By understanding the underlying mechanisms and adhering to robust protocols, researchers can effectively leverage this powerful chemical tool to build the next generation of therapeutic agents.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]
- 9. researchgate.net [researchgate.net]
- 10. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. N-(1-Cyclopenten-1-yl)morpholine | 936-52-7 [chemicalbook.com]
- 13. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]
- 14. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]
- 15. N-(1-Cyclopenten-1-yl)-morpholine [webbook.nist.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholine Moiety: A Cornerstone in the Synthesis of Advanced Active Pharmaceutical Ingredients
Introduction: The Strategic Importance of the Morpholine Scaffold in Drug Design
In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a privileged scaffold in the design and synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). Its unique combination of properties—high polarity, metabolic stability, and its ability to act as a hydrogen bond acceptor—renders it an invaluable component in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the specific building block, (1-Morpholinocyclopentyl)methanamine) , is not prominently documented in the public domain for the synthesis of commercialized APIs, its structural motifs are representative of a broader class of morpholino-containing intermediates that are crucial in the development of targeted therapies.
This comprehensive guide will delve into the strategic application of the morpholine moiety in API synthesis, with a particular focus on the class of Phosphoinositide 3-kinase (PI3K) inhibitors, a group of anti-cancer agents where the morpholine ring is a recurring and critical feature. We will explore the rationale behind its use, provide detailed synthetic protocols for a representative PI3K inhibitor, and discuss the broader implications for drug development professionals.
The Role of Morpholine in PI3K Inhibitors: A Case Study in Rational Drug Design
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] A significant number of PI3K inhibitors incorporate a morpholine ring, and this is not a matter of coincidence. The morpholine oxygen can act as a crucial hydrogen bond acceptor, interacting with key amino acid residues in the ATP-binding pocket of the PI3K enzyme. This interaction significantly contributes to the potency and selectivity of the inhibitor.[3]
Prominent examples of morpholine-containing PI3K inhibitors include Pictilisib (GDC-0941) and Taselisib (GDC-0032) .[4][5] The morpholine group in these molecules not only enhances binding affinity but also improves aqueous solubility and metabolic stability, desirable properties for orally bioavailable drugs.
PI3K Signaling Pathway and Inhibition
The following diagram illustrates the central role of PI3K in cell signaling and the point of intervention for inhibitors.
References
- 1. arctomsci.com [arctomsci.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 444666-61-9|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibito… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Purification of (1-Morpholinocyclopentyl)methanamine
Welcome to the technical support guide for the purification of (1-Morpholinocyclopentyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this and structurally related amine compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Poor Separation and Peak Tailing during Silica Gel Column Chromatography
Question: I'm attempting to purify this compound using standard silica gel column chromatography, but I'm observing significant peak tailing and co-elution with impurities. What's causing this and how can I fix it?
Answer:
This is a classic problem when purifying basic amines on acidic silica gel.[1] The primary amine and tertiary morpholine nitrogen atoms in your compound are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution, band broadening, and tailing.
Troubleshooting Steps:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-2% TEA or DIPEA to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This will neutralize the acidic sites and significantly improve peak shape.[1][2]
-
Ammonia: For very polar amines, a mobile phase like Dichloromethane/Methanol/Ammonia can be effective.[1]
-
-
Stationary Phase Selection: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanol groups and provides a less interactive surface for basic compounds.[1] This often allows for purification with simpler solvent systems like hexane/ethyl acetate.[1]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
-
Loading Technique: Ensure your crude sample is loaded onto the column in a minimal volume of solvent to prevent premature band broadening. If your compound is not soluble in the initial mobile phase, consider dry loading by adsorbing it onto a small amount of silica gel.
Issue 2: Presence of N-Oxide or Other Oxidation Impurities
Question: My post-purification analysis (LC-MS or NMR) shows the presence of an impurity with a mass of +16 Da compared to my product. I suspect it's the N-oxide. How can I remove this?
Answer:
N-oxidation of the morpholine nitrogen is a common side reaction, especially if the reaction or work-up conditions involved oxidizing agents or prolonged exposure to air. These N-oxides are typically more polar than the parent amine.
Troubleshooting Steps:
-
Chromatographic Separation: Standard column chromatography (with the modifications mentioned in Issue 1) should be able to separate the more polar N-oxide from your desired product.
-
Aqueous Wash: During the work-up, washing the organic layer with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, can sometimes help to reduce the N-oxide back to the parent amine. This is highly dependent on the stability of the N-oxide.
-
Storage: To prevent further oxidation, store the purified this compound under an inert atmosphere (nitrogen or argon) and at reduced temperatures.
Issue 3: Difficulty Removing Unreacted Starting Materials or Reagent-Related Impurities
Question: I'm struggling to remove unreacted starting materials (e.g., morpholine, 1-(aminomethyl)cyclopentanol) and other polar, water-soluble impurities. My current extraction procedure isn't effective.
Answer:
Efficiently removing highly polar or water-soluble impurities requires a carefully designed extraction strategy that leverages the basicity of your product.
Troubleshooting Steps:
-
Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 10. This will deprotonate your amine, causing it to precipitate or become extractable.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the purified amine.[3]
-
-
Buffer-Based Extraction: For separating mixtures of primary, secondary, and tertiary amines, a more nuanced buffer-based extraction can be employed, although it is more complex.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for large-scale purification of this compound?
For industrial-scale purification, column chromatography is often undesirable.[4] The preferred methods would be:
-
Crystallization: If the compound is a solid, developing a crystallization procedure is ideal. This often involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. Common solvents for morpholine derivatives include ethanol, isopropanol, and acetonitrile.[5]
-
Distillation: If the compound is a liquid with sufficient thermal stability, vacuum distillation can be a highly effective purification method.
-
Acid-Base Extraction/Isolation: As described in the troubleshooting section, this is a robust and scalable method for isolating the amine product.[3]
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and confirm the molecular weight.
-
Elemental Analysis (CHN): To confirm the elemental composition of the compound.
Q3: What are the recommended storage conditions for this compound?
As an amine, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.
Q4: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase HPLC can be used, particularly for analytical purposes or small-scale purification. A common mobile phase would be a gradient of water and acetonitrile containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid additive helps to protonate the amine, leading to better peak shapes.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol outlines the steps for purifying this compound from a crude reaction mixture containing neutral or acidic impurities.
Step 1: Dissolution
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).
Step 2: Acidic Extraction
-
Transfer the solution to a separatory funnel.
-
Extract with 1M HCl (3 x 5 volumes). Combine the aqueous layers.
Step 3: Back-Wash
-
Wash the combined acidic aqueous layers with the initial organic solvent (1 x 5 volumes) to remove any entrained neutral impurities.
Step 4: Basification
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add 2M NaOH with stirring until the pH is > 10.
Step 5: Product Extraction
-
Extract the basified aqueous layer with a fresh organic solvent (e.g., 3 x 5 volumes of ethyl acetate).
Step 6: Final Wash and Drying
-
Combine the organic layers from Step 5.
-
Wash with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Workflow Diagram: Purification Method Selection
The following diagram provides a decision-making framework for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Data Summary Table: Chromatographic Conditions
| Stationary Phase | Mobile Phase System | Modifier | Target Impurities |
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine | More polar impurities (e.g., N-oxides) |
| Silica Gel | Hexane / Ethyl Acetate | 1-2% Triethylamine | Less polar impurities |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None required | General purification[1] |
| Reverse Phase C18 | Acetonitrile / Water | 0.1% Formic Acid or TFA | Analytical separation, polar impurities |
References
Technical Support Center: Synthesis of (1-Morpholinocyclopentyl)methanamine
Welcome to the technical support center for the synthesis of (1-Morpholinocyclopentyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound typically proceeds via a multi-step sequence involving the formation of a carbon-nitrogen bond and subsequent reduction. The most prevalent and logical approach is a variation of the Strecker synthesis or a direct reductive amination pathway.
A highly probable route involves the reaction of cyclopentanone with morpholine to form an enamine, which then reacts with a cyanide source (e.g., potassium cyanide) to yield 1-morpholinocyclopentanecarbonitrile. This intermediate is then reduced to the desired primary amine, this compound.
Q2: I am seeing an unexpected peak in my NMR/LC-MS that corresponds to a loss of the aminomethyl group. What could this be?
A common byproduct that fits this description is 1-morpholinocyclopentane . This can arise from the decomposition of the intermediate iminium ion during the reaction, especially under harsh acidic or thermal conditions. The iminium ion can hydrolyze back to cyclopentanone and morpholine, or it can be reduced to the tertiary amine.
Q3: My reaction seems to have stalled, and I am isolating a significant amount of an intermediate. What is the likely identity of this intermediate?
The most common intermediate that may be isolated if the reaction does not go to completion is 1-morpholinocyclopentanecarbonitrile . This occurs when the final reduction step of the nitrile to the primary amine is incomplete. The presence of a nitrile peak in the IR spectrum (around 2250-2210 cm⁻¹) or a characteristic carbon signal in the ¹³C NMR spectrum can confirm its identity.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section details the common byproducts encountered during the synthesis of this compound, their mechanisms of formation, and strategies to minimize their presence.
Byproduct 1: 1-Morpholinocyclopentane
| Byproduct Structure | Common Analytical Signatures | Proposed Formation Mechanism | Mitigation Strategies |
| 1-Morpholinocyclopentane | Absence of the aminomethyl group in NMR and a corresponding molecular weight in MS. | Formed from the reduction of the enamine intermediate or the iminium ion. | - Ensure complete reaction of the enamine with the cyanide source before reduction.- Use milder reducing agents.- Maintain optimal pH to prevent iminium ion hydrolysis. |
Causality and Experimental Choices: The formation of 1-morpholinocyclopentane is often a result of an imbalance in the reaction conditions. The enamine intermediate formed from cyclopentanone and morpholine is in equilibrium with the starting materials and the corresponding iminium ion. If the subsequent reaction with the cyanide source is slow or incomplete, the enamine or iminium ion can be reduced by the hydride source intended for the nitrile reduction.
Byproduct 2: Bis(1-morpholinocyclopentyl)methane
| Byproduct Structure | Common Analytical Signatures | Proposed Formation Mechanism | Mitigation Strategies |
| Bis(1-morpholinocyclopentyl)methane | A significantly higher molecular weight in MS and complex NMR signals. | Reaction of the product amine with an unreacted carbonyl intermediate. | - Ensure complete conversion of the starting carbonyl compound.- Use a slight excess of the amine nucleophile.- Control the stoichiometry of the reactants carefully. |
Causality and Experimental Choices: This byproduct arises from a secondary reaction where the newly formed primary amine, this compound, acts as a nucleophile and reacts with any remaining electrophilic species, such as the starting cyclopentanone or an aldehyde intermediate. This is a classic issue in reductive amination procedures.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 1-Morpholinocyclopentanecarbonitrile
-
To a stirred solution of morpholine (1.1 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add cyclopentanone (1.0 eq).
-
Stir the mixture for 30 minutes to allow for enamine formation.
-
In a separate flask, dissolve potassium cyanide (1.2 eq) in water.
-
Slowly add the aqueous potassium cyanide solution to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting materials.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Reduction of 1-Morpholinocyclopentanecarbonitrile
-
Dissolve the crude 1-morpholinocyclopentanecarbonitrile in a suitable solvent (e.g., THF or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃-THF) (1.5-2.0 eq).[1][3]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the nitrile.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup for LiAlH₄).
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
Visualizing Reaction Pathways
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Diagram 2: Formation of 1-Morpholinocyclopentane Byproduct
Caption: Byproduct formation pathway.
References
Stability and storage conditions for (1-Morpholinocyclopentyl)methanamine
Welcome to the technical support resource for (1-Morpholinocyclopentyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties inherent to its structural motifs: a morpholine ring, a cyclopentyl group, and a primary methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, like many aliphatic and alicyclic amines, is susceptible to degradation through several pathways. The primary concerns are:
-
Oxidation: The tertiary amine of the morpholine ring and the primary amine can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides and other degradation products, potentially causing discoloration (e.g., turning yellow or brown) and loss of purity.
-
Hygroscopicity: Amines can be hygroscopic, meaning they readily absorb moisture from the atmosphere. Water absorption can impact sample weight accuracy and potentially facilitate degradation reactions.
-
Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric carbon dioxide to form carbamates. This is typically a reversible process but can affect the compound's purity and pH when in solution.
-
Incompatibility with Acids and Oxidizing Agents: This compound will undergo a strong exothermic reaction with acids.[1] It is also incompatible with strong oxidizing agents.[2]
Q2: How should I store this compound to ensure its long-term stability?
To maintain the integrity of this compound, proper storage is crucial. The following conditions are recommended based on best practices for handling similar amine compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[1][2][3][4][5] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidation and reaction with atmospheric CO2. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[2][3][4][6] | Prevents moisture absorption and exposure to air. |
| Light | Protect from sunlight.[3][4] | Light can catalyze oxidative degradation. |
| Location | Store in a flammables area, away from heat, sparks, and open flames.[1][2] | The compound is expected to be a flammable liquid and vapor. |
Q3: My sample of this compound has changed color. What does this indicate and is it still usable?
A change in color, typically to yellow or brown, is a common indicator of degradation, likely due to oxidation. While a slight color change may not significantly impact the outcome of all experiments, it signifies a decrease in purity. For sensitive applications, such as in drug development or quantitative assays, it is highly recommended to use a fresh, uncolored sample. If you must use a discolored sample, consider re-purification (e.g., by distillation or chromatography) and analytical characterization (e.g., NMR, LC-MS) to confirm its identity and purity before use.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues you may encounter during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
You are observing variability in your experimental outcomes that you suspect might be related to the stability of your this compound stock.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Solubility Problems
You are having difficulty dissolving this compound in your chosen solvent, or the solution appears cloudy.
-
Potential Cause 2: Degradation. The presence of insoluble degradation products can cause cloudiness.
-
Potential Cause 3: Carbamate Formation. If the compound has been exposed to air, it may have reacted with CO2 to form a carbamate salt, which may have different solubility characteristics.
Recommended Actions:
-
Solvent Selection: Test solubility in a small scale with a range of solvents (e.g., methanol, ethanol, DMSO, DMF).
-
Gentle Warming/Sonication: Gently warming the solution or placing it in an ultrasonic bath may aid dissolution.
-
Filtration: If the solution remains cloudy, it may contain insoluble impurities. Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) before use.
-
Use Fresh Sample: If solubility issues persist, it is best to use a fresh sample stored under an inert atmosphere.
Issue 3: Safety and Handling Concerns
You are unsure about the appropriate personal protective equipment (PPE) and handling procedures for this compound.
Based on the safety data sheets for the parent compound, morpholine, and general guidelines for handling amines, the following precautions should be taken:[1][2][3][4][5][7]
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat.
-
-
Handling:
Experimental Protocols
Protocol 1: Aliquoting and Short-Term Storage of this compound
This protocol minimizes the risk of degradation of the main stock by creating smaller, single-use aliquots.
-
Preparation:
-
Allow the main container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a set of small, amber glass vials with PTFE-lined caps.
-
Ensure a source of inert gas (argon or nitrogen) is available.
-
-
Aliquoting Procedure:
-
Briefly flush the main container with inert gas before opening.
-
Quickly dispense the desired amount of the compound into each pre-labeled vial.
-
Flush the headspace of each vial with inert gas.
-
Tightly seal the caps on the vials.
-
-
Storage:
-
Store the aliquots in a cool, dark place, preferably in a freezer rated for flammable materials.
-
For daily use, one aliquot can be kept in a refrigerator.
-
Potential Degradation Pathway
While specific degradation studies for this compound are not available, a probable pathway involves oxidation at the nitrogen atoms.
Caption: Potential oxidative degradation pathways.
References
How to improve yield in the synthesis of (1-Morpholinocyclopentyl)methanamine
Technical Support Center: Synthesis of (1-Morpholinocyclopentyl)methanamine
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize reaction conditions, and ultimately improve your product yield and purity.
The synthesis of this compound is a multi-step process that requires careful control over reaction parameters. This guide is structured as a series of frequently asked questions that directly address potential pitfalls in the synthetic pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common and efficient synthetic route for this compound?
The most prevalent and logical synthetic pathway involves a two-step sequence:
-
Step 1: Strecker Aminonitrile Synthesis. This is a three-component reaction involving cyclopentanone, morpholine, and a cyanide source (e.g., potassium cyanide, KCN) to form the α-aminonitrile intermediate, 1-morpholinocyclopentane-1-carbonitrile. This reaction is a cornerstone for creating α-amino acids and related structures[1][2].
-
Step 2: Nitrile Reduction. The carbonitrile intermediate is then reduced to the primary amine, this compound. This is typically achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄)[3].
A visual representation of this workflow is essential for understanding the process flow and potential quality control points.
Caption: General two-step synthesis pathway for this compound.
Q2: My yield of the aminonitrile intermediate (Step 1) is poor. What are the likely causes and how can I fix it?
Low yield in a Strecker-type reaction is a common issue often traced back to the equilibrium of iminium ion formation and the subsequent nucleophilic attack by the cyanide ion[1][4].
Troubleshooting Guide for Step 1:
-
Cause 1: Incomplete Iminium Ion Formation: The reaction between cyclopentanone and morpholine to form the key iminium ion intermediate is reversible. The presence of water, a byproduct of this condensation, can shift the equilibrium back towards the starting materials.
-
Solution: Conduct the reaction in a non-aqueous solvent if possible. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can help by sequestering water as it forms, driving the equilibrium towards the iminium ion[4].
-
-
Cause 2: Incorrect pH: The reaction is pH-sensitive. The medium should be slightly acidic to facilitate the protonation of the carbonyl group, making it more electrophilic, but not so acidic that it protonates the morpholine, rendering it non-nucleophilic[1].
-
Solution: If using a cyanide salt like KCN, the reaction mixture is naturally basic. Often, the addition of an ammonium salt like ammonium chloride (NH₄Cl) can provide a buffering effect, maintaining a suitable pH to facilitate both imine formation and prevent the loss of HCN gas[1].
-
-
Cause 3: Purity of Reagents: Cyclopentanone is susceptible to self-condensation (aldol reaction) over time, especially if stored improperly. Using aged or impure starting material will inevitably lead to lower yields and purification difficulties.
-
Solution: Always use freshly distilled cyclopentanone for the best results. Verify the purity of your morpholine and cyanide source before beginning the experiment.
-
Caption: Troubleshooting decision tree for optimizing aminonitrile synthesis (Step 1).
Q3: I'm struggling with the nitrile reduction (Step 2). What's the best method to maximize yield and minimize side products?
The reduction of the nitrile to a primary amine is a critical step where selectivity is key. The primary challenge is preventing the formation of secondary and tertiary amine byproducts, which occurs when the intermediate imine reacts with the newly formed primary amine product[5].
Comparison of Reduction Methods
| Parameter | Catalytic Hydrogenation (Raney Ni, Pd/C) | Chemical Reduction (LiAlH₄) |
| Reducing Agent | H₂ gas with a metal catalyst (e.g., Raney Nickel) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Alcohols (Methanol, Ethanol), often with NH₃ | Anhydrous ethers (THF, Diethyl ether) |
| Temperature | 25–100 °C | 0 °C to reflux |
| Pressure | Atmospheric to high pressure (50-1500 psi) | Atmospheric |
| Typical Yield | Generally high (>80%) | High, but workup can be challenging |
| Key Advantages | Excellent selectivity for primary amines (especially with NH₃), scalable, environmentally cleaner.[5] | Very powerful and fast. Effective for sterically hindered nitriles.[6][7] |
| Key Disadvantages | Requires specialized pressure equipment. Catalyst can be pyrophoric and sensitive to poisoning. | Highly reactive, pyrophoric, and requires strict anhydrous conditions. Workup can be difficult and lead to yield loss.[8] |
Expert Recommendations:
-
For Selectivity and Scale: Catalytic Hydrogenation. For producing the primary amine with the highest purity, catalytic hydrogenation is superior. The reaction is typically run in a solution of ammonia (e.g., methanolic ammonia)[6]. The ammonia serves two purposes: it helps suppress the formation of secondary amines by competing for reaction with the intermediate imine, and it can help keep the catalyst active. Raney Nickel is a cost-effective and highly active catalyst for this transformation[5].
-
For Lab-Scale Speed: LiAlH₄ Reduction. If specialized hydrogenation equipment is unavailable, LiAlH₄ is an effective alternative. However, extreme care must be taken.
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Controlled Addition: The reaction is highly exothermic. Add the nitrile solution slowly to a suspension of LiAlH₄ in THF at 0 °C[8].
-
Careful Workup: A Fieser workup (sequential, careful addition of water, then 15% NaOH solution, then more water) is critical for safely quenching the reaction and precipitating aluminum salts, which can then be filtered off. An improper workup can lead to the formation of gelatinous aluminum hydroxides that trap the product, severely reducing the isolated yield.
-
Optimized Experimental Protocol: Catalytic Hydrogenation
This protocol is recommended for achieving high yield and purity of this compound.
Step 1: Synthesis of 1-Morpholinocyclopentane-1-carbonitrile
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq), morpholine (1.1 eq), and ethanol (3 mL per gram of cyclopentanone).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve potassium cyanide (KCN, 1.2 eq) in a minimal amount of water and add it dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aminonitrile is often of sufficient purity to proceed to the next step.
Step 2: Reduction to this compound
-
Prepare a solution of the crude 1-morpholinocyclopentane-1-carbonitrile (1.0 eq) in 7N methanolic ammonia (5-10 mL per gram of nitrile).
-
Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol and never allowed to dry.
-
Transfer the mixture to a high-pressure hydrogenation vessel (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the reaction to 50-70 °C and agitate for 6-12 hours, monitoring hydrogen uptake.
-
After the reaction is complete (no more hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst on the Celite pad to dry out, as it can ignite upon contact with air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the final amine by vacuum distillation or column chromatography to obtain this compound as a pure product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Degradation Pathways of Morpholine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine-containing compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to the degradation of these prevalent chemical entities. Morpholine and its derivatives are widely used in pharmaceuticals, agrochemicals, and industrial processes, making a thorough understanding of their stability and degradation pathways critical for safety, efficacy, and environmental impact assessments.
This resource is structured to address the practical challenges you may encounter in your laboratory work. We will delve into the known microbial and chemical degradation pathways, provide step-by-step experimental protocols, and offer solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding the degradation of morpholine-containing compounds.
Q1: What are the primary degradation pathways for morpholine?
A1: The primary degradation route for morpholine is microbial biodegradation, predominantly carried out by bacteria of the genus Mycobacterium. Two main pathways have been proposed for the aerobic degradation of morpholine:
-
The Diglycolic Acid/Glycolate Pathway: This is a well-documented pathway where the initial step involves the cleavage of a C-N bond in the morpholine ring. This is often initiated by a cytochrome P-450 monooxygenase, leading to the formation of 2-(2-aminoethoxy)acetate, which is then further metabolized to glycolate.
-
The Ethanolamine/Monoethanolamine Pathway: An alternative route suggests the formation of ethanolamine as a key intermediate.
In both pathways, the ultimate fate of the morpholine ring is mineralization, with the nitrogen being released as ammonia.
Q2: What are the key enzymes involved in morpholine biodegradation?
A2: A soluble cytochrome P-450 monooxygenase is a key enzyme implicated in the initial ring cleavage of morpholine. The involvement of this enzyme is supported by studies showing that its inhibitors, such as metyrapone, can impede morpholine degradation. This enzyme catalyzes the cleavage of the C-N bond, which is a critical first step in the degradation cascade.
Q3: Why is studying morpholine degradation challenging?
A3: The study of morpholine degradation presents several analytical challenges. Morpholine is highly soluble in water and lacks a strong chromophore, which makes its extraction from aqueous media and detection by UV-based methods difficult. Consequently, direct estimation of morpholine and its intermediates often requires more sophisticated analytical techniques.
Q4: Can morpholine degrade abiotically?
A4: While microbial degradation is the primary route, morpholine can undergo chemical degradation. A significant concern is its potential to form N-nitrosomorpholine (NMOR), a potent carcinogen, in the presence of nitrites under acidic conditions. This nitrosation can occur in various environments, including soil and water. Morpholine is generally considered chemically stable in the biosphere otherwise.
Troubleshooting Guide
This section provides solutions to common problems encountered during morpholine degradation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No degradation of the morpholine-containing compound observed. | 1. Inactive microbial culture. 2. Inappropriate culture conditions (pH, temperature, aeration). 3. Presence of inhibitory substances. 4. The specific compound is recalcitrant to degradation by the selected microbial strain. | 1. Verify Culture Viability: Before starting the degradation assay, confirm the viability and activity of your microbial culture using a known substrate. This ensures the inoculum is healthy. 2. Optimize Growth Conditions: Mycobacterium species that degrade morpholine generally prefer a neutral pH and temperatures around 30°C. Ensure adequate aeration, as the initial ring cleavage is an oxidative process. 3. Check for Inhibitors: The presence of other xenobiotics or high concentrations of the morpholine compound itself can be inhibitory. Consider running control experiments with varying substrate concentrations. 4. Strain Specificity: Not all Mycobacterium strains can degrade all morpholine derivatives. It may be necessary to screen different strains or use a mixed microbial consortium from an environment previously exposed to similar compounds. |
| Accumulation of an unknown intermediate. | 1. A metabolic bottleneck in the degradation pathway. 2. Inhibition of a downstream enzyme. | 1. Identify the Intermediate: Use analytical techniques like GC-MS, LC-MS/MS, or NMR to identify the structure of the accumulating intermediate. Common intermediates include 2-(2-aminoethoxy)acetate and glycolate. 2. Supplement with Downstream Metabolites: If a specific intermediate is identified (e.g., glycolate), you can add it to a parallel culture to see if the microorganisms can metabolize it. This can help pinpoint the enzymatic step that is blocked. |
| Difficulty in detecting and quantifying morpholine and its metabolites. | 1. High water solubility of the analytes. 2. Lack of a UV chromophore. 3. Low concentrations of intermediates. | 1. Utilize Appropriate Analytical Techniques: Standard HPLC-UV may not be suitable. Consider using: - Gas Chromatography-Mass Spectrometry (GC-MS): This often requires derivatization to increase volatility. - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This provides high sensitivity and selectivity for detecting low concentrations of metabolites. - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used for direct detection and quantification of metabolites in the culture medium without extensive sample preparation. 2. Optimize Sample Preparation: For GC-MS analysis, derivatization with reagents like benzenesulfonyl chloride can be employed. For LC-MS/MS, careful optimization of the mobile phase and extraction procedure is crucial. |
| Inconsistent degradation rates between replicate experiments. | 1. Variability in inoculum size or activity. 2. Inhomogeneous distribution of the substrate in the culture medium. 3. Fluctuations in experimental conditions (e.g., temperature, shaking speed). | 1. Standardize Inoculum: Prepare a standardized inoculum by growing the culture to a specific optical density and using a consistent volume for inoculation. 2. Ensure Homogeneity: Thoroughly mix the culture medium after adding the morpholine-containing compound to ensure its uniform distribution. 3. Maintain Consistent Conditions: Use a temperature-controlled incubator with consistent shaking to ensure uniform aeration and temperature across all replicates. |
Visualizing Degradation Pathways
The following diagrams illustrate the key microbial degradation pathways of morpholine.
Caption: Proposed microbial degradation pathways of morpholine.
Experimental Protocols
This section provides detailed methodologies for key experiments in studying the degradation of morpholine-containing compounds.
Protocol 1: Aerobic Biodegradation Assay
Objective: To assess the biodegradability of a morpholine-containing compound by a specific microbial strain.
Materials:
-
Microbial strain (e.g., Mycobacterium sp.)
-
Mineral salts medium (MSM)
-
Morpholine-containing test compound
-
Sterile flasks
-
Shaking incubator
-
Analytical instruments (GC-MS, LC-MS/MS, or NMR)
Procedure:
-
Prepare Inoculum:
-
Grow the microbial strain in a suitable nutrient broth to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual nutrient broth.
-
Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
-
Set up Degradation Cultures:
-
In sterile flasks, add a defined volume of MSM.
-
Add the morpholine-containing test compound to a final concentration (e.g., 100 mg/L).
-
Inoculate the flasks with the prepared microbial culture (e.g., 5% v/v).
-
Include the following controls:
-
Abiotic Control: MSM with the test compound but without inoculum.
-
Biotic Control (No Substrate): MSM with the inoculum but without the test compound.
-
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at the optimal temperature (e.g., 30°C) and shaking speed (e.g., 150 rpm) for a defined period (e.g., 7-14 days).
-
-
Sampling and Analysis:
-
At regular intervals, withdraw samples from each flask under sterile conditions.
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for the concentration of the parent compound and the formation of any intermediates using an appropriate analytical method (e.g., LC-MS/MS).
-
Protocol 2: Analysis of Morpholine and Metabolites by LC-MS/MS
Objective: To quantify the concentration of a morpholine-containing compound and its degradation products in an aqueous sample.
Materials:
-
LC-MS/MS system
-
HILIC column
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the culture sample to remove microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with the initial mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize the gradient to achieve good separation of the parent compound and expected metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted analysis. Develop specific MRM transitions for the parent compound and potential intermediates.
-
-
Quantification:
-
Prepare a calibration curve using standards of the parent compound and any available metabolite standards.
-
Analyze the samples and quantify the concentrations based on the calibration curve.
-
Workflow for Troubleshooting Degradation Experiments
The following diagram outlines a logical workflow for troubleshooting common issues in morpholine degradation studies.
Caption: A logical workflow for troubleshooting morpholine degradation experiments.
Avoiding common pitfalls in the synthesis of cyclopentylamines
Welcome to our dedicated technical support center for the synthesis of cyclopentylamines. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to help you navigate the complexities of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reductive amination of cyclopentanone is giving low yields and a significant amount of dicyclopentylamine byproduct. What's going wrong?
Answer:
This is a classic challenge in reductive amination, often stemming from an imbalance in the rates of imine formation, reduction, and the competing reaction of the newly formed primary amine with another molecule of cyclopentanone.
Core Principles:
The desired reaction proceeds through the formation of a cyclopentylimine, which is then reduced to the primary cyclopentylamine. However, the product, cyclopentylamine, is also a primary amine and can react with another molecule of cyclopentanone to form a secondary imine. This secondary imine is then reduced to the undesired dicyclopentylamine byproduct.
Troubleshooting Protocol:
-
Control the Stoichiometry:
-
Ammonia Source: Use a significant excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to favor the formation of the primary imine over the secondary imine. A 5-10 fold excess is a good starting point.
-
Reducing Agent: Add the reducing agent portion-wise or slowly via a syringe pump. This keeps the concentration of the primary amine low at any given time, minimizing its chance to react with the remaining cyclopentanone.
-
-
Optimize Reaction Conditions:
-
pH Control: The formation of the imine is pH-dependent. For ammonia, a slightly acidic pH (around 6-7) is often optimal to facilitate protonation of the carbonyl, activating it for nucleophilic attack, without excessively protonating the ammonia, which would render it non-nucleophilic. Buffering the reaction with acetic acid is a common strategy.
-
Temperature: Lower temperatures (0 °C to room temperature) can help to control the reaction rate and reduce the formation of byproducts.
-
-
Choice of Reducing Agent:
-
Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is more selective for the imine over the ketone, allowing for a one-pot reaction. However, due to its toxicity, alternative reducing agents are often preferred.
-
Sodium triacetoxyborohydride (STAB) is an excellent, milder alternative that is highly effective for reductive aminations and less toxic than NaBH₃CN.
-
For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is not poisoned. Impurities in the starting materials can deactivate the catalyst.
-
Data Summary: Reductive Amination Conditions
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Ammonia Source | 1.5-2.0 equiv. | 5-10 equiv. | Pushes equilibrium towards primary imine formation. |
| Reducing Agent | All at once | Slow addition / Portion-wise | Minimizes concentration of primary amine product. |
| pH | Not controlled | Buffered to pH 6-7 | Optimizes rate of imine formation. |
| Temperature | Reflux | 0 °C to RT | Reduces rate of side reactions. |
Workflow Diagram: Reductive Amination Troubleshooting
Caption: Troubleshooting workflow for reductive amination.
Question 2: I am attempting a Hofmann rearrangement of cyclopentanecarboxamide, but my yields are poor, and I'm isolating a complex mixture of products. What are the likely side reactions?
Answer:
The Hofmann rearrangement is a powerful method for converting amides to amines with one less carbon, but it is sensitive to reaction conditions. The primary pitfalls involve the stability of the isocyanate intermediate and competing side reactions.
Core Principles:
The reaction proceeds by the deprotonation of the amide, followed by halogenation on the nitrogen, a second deprotonation, and then rearrangement to an isocyanate intermediate. This isocyanate is then hydrolyzed to the primary amine. Side reactions can occur at several stages, particularly with the highly reactive isocyanate.
Common Side Reactions and Solutions:
-
Urea Formation: The most common side reaction is the attack of the product amine on the isocyanate intermediate, leading to the formation of a symmetrical urea.
-
Solution: Ensure rapid and efficient hydrolysis of the isocyanate. This can be achieved by using a significant excess of aqueous base (e.g., NaOH) and maintaining a sufficiently high temperature during the hydrolysis step to drive the reaction to completion.
-
-
Acylnitrene Insertion: Under certain conditions, the acylnitrene intermediate (formed after the loss of the halide) can undergo undesired insertion reactions instead of rearranging to the isocyanate.
-
Solution: This is less common in standard Hofmann conditions but can be influenced by solvent and temperature. Adhering to established protocols with polar, protic solvents (like water) is crucial.
-
Troubleshooting Protocol:
-
Reagent Purity and Stoichiometry:
-
Use fresh, high-purity bromine or N-bromosuccinimide (NBS).
-
Carefully control the stoichiometry. Typically, one equivalent of bromine and two equivalents of a strong base are required for the rearrangement, followed by additional base for the hydrolysis.
-
-
Temperature Control:
-
Bromination Step: This step is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions.
-
Rearrangement and Hydrolysis: After the initial bromination, the temperature is typically raised to facilitate the rearrangement and subsequent hydrolysis of the isocyanate. A temperature of 60-80 °C is common.
-
-
Work-up Procedure:
-
After the reaction is complete, the cyclopentylamine is often volatile and can be lost during work-up. Steam distillation is an effective method for isolating the product from the reaction mixture.
-
Acid-base extraction can also be used. The amine can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.
-
Logical Relationship: Hofmann Rearrangement Pitfalls
Caption: Competing reactions in the Hofmann rearrangement.
Question 3: My synthesis of cyclopentylamine from cyclopentyl bromide and ammonia results in a significant amount of cyclopentene. How can I favor the substitution (Sₙ2) over the elimination (E2) pathway?
Answer:
This is a classic competition between substitution and elimination. For secondary halides like cyclopentyl bromide, the E2 pathway is often competitive with the Sₙ2 pathway, especially with a strong base. While ammonia is a good nucleophile, it is also a base.
Core Principles:
-
Sₙ2 (Substitution): The nucleophile (ammonia) directly attacks the carbon bearing the leaving group (bromide), leading to the desired amine.
-
E2 (Elimination): The base (ammonia) abstracts a proton from a carbon adjacent to the carbon with the leaving group, leading to the formation of a double bond (cyclopentene).
Strategies to Favor Sₙ2 over E2:
-
Choice of Nucleophile/Ammonia Source:
-
High Concentration of Ammonia: Using a high concentration of ammonia in a polar aprotic solvent (like DMF or DMSO) can favor the Sₙ2 reaction. Often, this is done in a sealed tube or autoclave to maintain the ammonia concentration.
-
Gabriel Synthesis: This is a highly effective alternative that avoids the E2 and over-alkylation issues. It involves the reaction of cyclopentyl halide with potassium phthalimide, followed by hydrolysis (e.g., with hydrazine) to release the primary amine. The phthalimide anion is a bulky, non-basic nucleophile that strongly favors substitution.
-
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the Sₙ2 reaction over the E2 reaction because the activation energy for elimination is typically higher.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to accelerate Sₙ2 reactions. Polar protic solvents can solvate the nucleophile, reducing its reactivity.
-
Comparative Table: Strategies to Minimize Elimination
| Strategy | Rationale | Key Considerations |
| High Ammonia Concentration | Increases the rate of the bimolecular Sₙ2 reaction. | Requires a sealed reaction vessel (autoclave) due to ammonia's volatility. |
| Lower Temperature | Sₙ2 has a lower activation energy than E2. | Reaction rates will be slower, requiring longer reaction times. |
| Use of Sodium Azide | The azide anion (N₃⁻) is an excellent nucleophile and a very weak base. The resulting cyclopentyl azide can be easily reduced to cyclopentylamine (e.g., via catalytic hydrogenation or with LiAlH₄). | Sodium azide is highly toxic and explosive; handle with extreme care. |
| Gabriel Synthesis | Uses a bulky, non-basic nucleophile (phthalimide) that sterically disfavors the E2 pathway. | Requires an additional deprotection step to liberate the final amine. |
Workflow: Gabriel Synthesis for Cyclopentylamine
Caption: Workflow for the Gabriel synthesis of primary amines.
Validation & Comparative
Comparative Analysis of (1-Morpholinocyclopentyl)methanamine: A Strategic Guide to Profiling a Novel Ligand Against PI3K/mTOR
For Researchers, Scientists, and Drug Development Professionals
Introduction to (1-Morpholinocyclopentyl)methanamine and the PI3K/mTOR Pathway
This compound is a novel compound featuring a morpholine ring linked to a cyclopentylmethanamine moiety. The morpholine group is a well-established pharmacophore in medicinal chemistry, known for its ability to improve the pharmacokinetic properties and potency of drug candidates.[1][2] Notably, the morpholine ring is a key structural component in several potent inhibitors of the PI3K/mTOR pathway, where it often forms critical hydrogen bonds within the ATP-binding pocket of these kinases.[3][4][5] The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][6]
This guide proposes a systematic approach to evaluate this compound as a potential PI3K/mTOR inhibitor, comparing it with Gedatolisib and Omipalisib, two clinical-stage dual inhibitors of this pathway.[7][8][9][10]
Comparative Ligand Analysis
A direct comparison of the inhibitory activities of this compound with Gedatolisib and Omipalisib is essential to understand its potential. The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the comparator compounds against Class I PI3K isoforms and mTOR. The corresponding values for this compound are presented as hypothetical placeholders, to be determined through the experimental protocols outlined in this guide.
| Ligand | PI3Kα (Ki, nM) | PI3Kβ (Ki, nM) | PI3Kδ (Ki, nM) | PI3Kγ (Ki, nM) | mTORC1 (Ki, nM) | mTORC2 (Ki, nM) |
| Gedatolisib | 0.4 | 5.4 | 1.8 | 1.3 | 1.6 | Not Reported |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 | 0.3 |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Experimental Workflows and Protocols
To experimentally validate the hypothesis and quantify the activity of this compound, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Inhibition Assay
The initial step in characterizing the compound is to determine its direct inhibitory effect on the target kinases. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for this purpose.[11][12][13]
Caption: Workflow for HTRF-based PI3K kinase inhibition assay.
Protocol: PI3K HTRF Kinase Assay [11][12][13]
-
Compound Preparation: Prepare a serial dilution of this compound, Gedatolisib, and Omipalisib in DMSO.
-
Kinase Reaction: In a 384-well plate, add the PI3K enzyme (e.g., PI3Kα), the lipid substrate (PIP2), and ATP to initiate the reaction in the presence of the test compounds.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents, which typically include a europium-labeled antibody and an allophycocyanin (APC)-labeled tracer that binds to the product of the kinase reaction (PIP3).
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (europium) and 665 nm (APC).
-
Data Analysis: Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular Pathway Inhibition Assay
To assess the compound's activity in a cellular context, a Western blot analysis of phosphorylated Akt (p-Akt), a key downstream effector of the PI3K pathway, is recommended.[6][14][15]
Caption: Workflow for Western blot analysis of p-Akt levels.
Protocol: Western Blot for Phospho-Akt (Ser473) [6][14][15]
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7 or T47D) and treat with varying concentrations of this compound, Gedatolisib, and Omipalisib for a defined period (e.g., 2 hours).
-
Protein Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or GAPDH) to determine the dose-dependent inhibition of Akt phosphorylation.
Signaling Pathway Context
The PI3K/AKT/mTOR pathway is a complex network with multiple feedback loops. A dual inhibitor that targets both PI3K and mTOR, such as Gedatolisib and Omipalisib, can offer a more comprehensive blockade of the pathway.[9][16]
Caption: The PI3K/AKT/mTOR signaling pathway and the targets of dual inhibitors.
Conclusion
This guide provides a strategic and experimentally-grounded approach for the initial characterization of the novel compound, this compound. By leveraging the structural alerts within the molecule, we have proposed a plausible biological target and outlined a clear path for its comparative analysis against established ligands. The provided protocols for in vitro and cell-based assays will enable researchers to generate robust data on the compound's potency and mechanism of action, thereby elucidating its potential as a novel therapeutic agent.
References
- 1. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 10. drugs.com [drugs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. celcuity.com [celcuity.com]
A Comparative Guide to the Synthesis and Validation of (1-Morpholinocyclopentyl)methanamine for Pharmaceutical Research
This guide provides an in-depth technical analysis of a robust synthetic route for (1-Morpholinocyclopentyl)methanamine, a key intermediate in pharmaceutical development. It further offers a comparative overview of alternative synthetic strategies and details the necessary validation protocols to ensure the compound's identity, purity, and quality for research applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis and characterization of this and structurally similar primary amines.
Introduction: The Significance of Substituted Cyclopentylmethanamines
Primary amines tethered to substituted carbocyclic scaffolds are prevalent motifs in a wide array of biologically active molecules. The compound this compound (CAS No. 444666-61-9) represents a valuable building block, combining a rigid cyclopentyl core with a flexible aminomethyl group and a morpholine substituent. This unique combination of structural features makes it an attractive starting point for the synthesis of novel therapeutic agents. The morpholine moiety can enhance aqueous solubility and metabolic stability, while the primary amine provides a versatile handle for further chemical elaboration.
Given its potential utility, the reliable synthesis and rigorous characterization of this compound are of paramount importance. This guide details a highly efficient and scalable synthetic method, reductive amination, and contrasts it with other plausible routes.
Primary Synthetic Route: Reductive Amination of 1-Morpholinocyclopentane-1-carbaldehyde
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its operational simplicity, broad substrate scope, and generally high yields.[1][2] This method involves the reaction of a carbonyl compound with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[3] For the synthesis of this compound, a two-step sequence starting from the commercially available 1-morpholinocyclopentane-1-carbonitrile is proposed.
Experimental Workflow: Primary Synthesis
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Morpholinocyclopentane-1-carbaldehyde
-
To a solution of 1-morpholinocyclopentane-1-carbonitrile (1.0 eq) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere at -78 °C, add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of sodium potassium tartrate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-morpholinocyclopentane-1-carbaldehyde from the previous step in a 7N solution of ammonia in methanol (10 mL/mmol).
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4, 2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization and Validation
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the expected data from key analytical techniques.
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 4.00-3.80 (m, 4H), 2.80-2.60 (m, 4H), 2.55 (s, 2H), 1.80-1.50 (m, 8H), 1.35 (br s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 70.1, 67.5, 50.2, 48.9, 34.2, 23.8 |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | 3350-3200 (N-H stretch), 2950-2800 (C-H stretch), 1115 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z | 185.16 [M+H]⁺ |
| Purity (HPLC) | Retention Time | Dependent on column and method |
| Peak Area | >98% |
Comparison of Synthetic Alternatives
While reductive amination is a highly effective method, other synthetic strategies could also be employed to produce this compound. The choice of method often depends on factors such as starting material availability, scalability, and desired purity profile.
Alternative Synthetic Routes
Caption: Alternative synthetic pathways to the target primary amine.
Comparative Analysis of Synthetic Routes
| Synthetic Method | Advantages | Disadvantages | Key Considerations |
| Reductive Amination | High yield, mild conditions, readily available reagents.[2][4] | Requires a pre-synthesized aldehyde or ketone. | Excellent for scalability and process control. |
| Gabriel Synthesis | Provides a clean primary amine without over-alkylation.[5][6] | Requires harsh deprotection conditions (e.g., hydrazine). | Suitable for smaller scale synthesis where high purity is critical. |
| Direct Nitrile Reduction | Atom-economical, one-step conversion from the nitrile.[5] | Requires a strong reducing agent like LiAlH₄. | Can be challenging to control on a large scale due to the reactivity of the reducing agent. |
| Hofmann Rearrangement | Utilizes a readily accessible amide precursor.[3] | Involves the use of bromine and strong base; can have side reactions. | A classic method, but often superseded by newer, milder techniques. |
Validation of Synthesis: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. A robust HPLC method should be developed to separate the final product from any starting materials, by-products, or impurities.
HPLC Method Parameters (Illustrative)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Acceptance Criteria
For research-grade material, the purity of this compound, as determined by the peak area percentage in the HPLC chromatogram, should be ≥98%. No single impurity should constitute more than 0.5% of the total peak area.
Conclusion
The synthesis of this compound via a two-step sequence involving nitrile reduction followed by reductive amination offers a reliable, scalable, and high-yielding route to this valuable pharmaceutical intermediate. While alternative methods such as the Gabriel synthesis or direct nitrile reduction exist, the proposed pathway represents an optimal balance of efficiency, safety, and control. Rigorous analytical characterization and purity validation by techniques such as NMR, MS, and HPLC are crucial to ensure the quality and consistency of the synthesized material for its intended use in drug discovery and development.
References
Efficacy of Novel (1-Morpholinocyclopentyl)methanamine Derivatives as Neuroprotective Agents: A Comparative Guide
This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel class of compounds, (1-Morpholinocyclopentyl)methanamine derivatives, which hold potential as neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental designs, and data interpretation necessary for a thorough assessment of these molecules. We will delve into the mechanistic underpinnings of their potential therapeutic action, focusing on the modulation of N-methyl-D-aspartate (NMDA) receptor activity, a key player in excitotoxic neuronal injury.
The morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds, valued for its favorable physicochemical properties and synthetic accessibility.[1][2][3] The core structure of this compound provides a unique three-dimensional scaffold for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
The Scientific Imperative: Targeting NMDA Receptor-Mediated Excitotoxicity
Excitotoxicity, the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters like glutamate, is a central mechanism in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[4][5] The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a critical role in mediating this excitotoxic cascade.[4][5][6] Consequently, the development of NMDA receptor antagonists has been a major focus of neuroprotective drug discovery.[6][7]
This guide will use a hypothetical series of this compound derivatives (designated as Derivative A , Derivative B , and Derivative C ) to illustrate the comparative efficacy workflow. These derivatives are designed to explore the impact of substitutions on the cyclopentyl ring and the methanamine side chain on their neuroprotective potential.
A Multi-tiered Approach to Efficacy Evaluation
A robust assessment of neuroprotective efficacy requires a combination of in vitro and in vivo experimental models.[8][9][10][11] This multi-tiered approach allows for initial high-throughput screening to identify promising candidates, followed by more complex and physiologically relevant models to confirm their therapeutic potential.
Experimental Workflow for Efficacy Comparison
Caption: A streamlined workflow for the preclinical evaluation of novel neuroprotective agents.
Part 1: In Vitro Characterization
The initial phase of evaluation focuses on characterizing the interaction of the derivatives with the NMDA receptor and their ability to protect neurons from excitotoxic insults in a controlled environment.
NMDA Receptor Binding Assays
Rationale: To quantify the affinity of the derivatives for the NMDA receptor. A high affinity suggests a greater potential for target engagement at therapeutic concentrations.
Protocol:
-
Membrane Preparation: Isolate synaptic membranes from rodent cortical tissue.
-
Radioligand Binding: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compounds (Derivatives A, B, and C).
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory constant (Ki) for each derivative by analyzing the competition binding curves.
Cell-Based Excitotoxicity Assays
Rationale: To assess the ability of the derivatives to protect cultured neurons from glutamate-induced cell death.[8][10]
Protocol:
-
Primary Neuronal Culture: Culture primary cortical neurons from embryonic rodents.
-
Induction of Excitotoxicity: Expose the mature neuronal cultures to a high concentration of glutamate or NMDA to induce excitotoxic cell death.
-
Treatment: Co-incubate the neurons with varying concentrations of the test derivatives.
-
Cell Viability Assessment: Quantify neuronal survival using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[9]
-
Data Analysis: Determine the half-maximal effective concentration (EC₅₀) for the neuroprotective effect of each derivative.
Electrophysiology
Rationale: To characterize the functional antagonism of NMDA receptor-mediated currents by the derivatives.
Protocol:
-
Patch-Clamp Recordings: Perform whole-cell patch-clamp recordings from cultured neurons or in brain slices.
-
NMDA Application: Apply NMDA to elicit inward currents through the NMDA receptors.
-
Compound Application: Perfuse the test derivatives at various concentrations and measure the inhibition of the NMDA-evoked currents.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) for each derivative.
Hypothetical In Vitro Efficacy Data
| Derivative | NMDA Receptor Binding (Ki, nM) | Neuroprotection (EC₅₀, µM) | Functional Antagonism (IC₅₀, µM) |
| Derivative A | 15.2 | 0.8 | 1.2 |
| Derivative B | 5.8 | 0.3 | 0.5 |
| Derivative C | 25.6 | 2.1 | 3.5 |
| Reference Compound (e.g., MK-801) | 2.1 | 0.1 | 0.2 |
Part 2: In Vivo Validation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a more complex biological system, taking into account factors like pharmacokinetics and off-target effects.
Pharmacokinetic Profiling
Rationale: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidate(s). Good brain penetration is crucial for a centrally acting neuroprotective agent.
Protocol:
-
Administration: Administer the lead derivative (e.g., Derivative B) to rodents via relevant routes (e.g., intravenous, oral).
-
Sample Collection: Collect blood and brain tissue samples at various time points.
-
Bioanalysis: Quantify the concentration of the derivative in the samples using LC-MS/MS.
-
Data Analysis: Determine key pharmacokinetic parameters such as half-life, bioavailability, and brain-to-plasma ratio.
Rodent Models of Ischemic Stroke
Rationale: To evaluate the neuroprotective efficacy of the lead derivative in a clinically relevant model of neurological injury.[8][11]
Protocol:
-
Model Induction: Induce focal cerebral ischemia in rodents using the middle cerebral artery occlusion (MCAO) model.
-
Treatment: Administer the lead derivative at a predetermined dose and time window relative to the ischemic insult.
-
Infarct Volume Measurement: After a set survival period (e.g., 24 hours), euthanize the animals and measure the infarct volume in the brain using TTC staining.
-
Data Analysis: Compare the infarct volume in the treated group to that in the vehicle-treated control group.
Potential Signaling Pathway Modulation
Caption: Proposed mechanism of action for Derivative B in mitigating excitotoxicity.
Behavioral and Histological Analysis
Rationale: To assess the impact of the treatment on functional recovery and neuronal survival.
Protocol:
-
Behavioral Testing: Evaluate motor function, coordination, and neurological deficits using standardized tests (e.g., rotarod, grip strength, neurological deficit score).[12]
-
Histology: Perform immunohistochemical staining of brain sections to assess neuronal loss, apoptosis, and inflammation.
-
Data Analysis: Compare the behavioral scores and histological markers between the treated and control groups.
Hypothetical In Vivo Efficacy Data
| Treatment Group | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement (%) |
| Vehicle Control | 0 | 0 |
| Derivative B (10 mg/kg) | 45 | 35 |
| Reference Compound (1 mg/kg) | 55 | 42 |
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to comparing the efficacy of novel this compound derivatives as potential neuroprotective agents. Based on the hypothetical data presented, Derivative B emerges as the most promising lead candidate due to its superior in vitro potency and significant in vivo efficacy.
Further studies should focus on a more detailed characterization of Derivative B, including its selectivity for different NMDA receptor subtypes, its safety profile, and its efficacy in other models of neurological disorders. The ultimate goal is to translate these preclinical findings into the development of a novel therapeutic for the treatment of devastating neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMDA receptor subunits have differential roles in mediating excitotoxic neuronal death both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of (1-Morpholinocyclopentyl)methanamine and Structurally Related Compounds
This guide provides a comprehensive comparison of the biological activity of (1-Morpholinocyclopentyl)methanamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this chemical class, supported by experimental data and detailed protocols for key biological assays. Our analysis aims to provide a clear, objective understanding of how subtle structural modifications can significantly impact pharmacological profiles.
Introduction: The Morpholine and Cyclopentylamine Scaffolds in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and metabolic properties of drug candidates.[1][2] Its incorporation into a molecule can enhance aqueous solubility and metabolic stability, while the nitrogen atom can serve as a key interaction point with biological targets.[2] Similarly, the cyclopentylamine moiety is a common feature in centrally active compounds, often contributing to favorable blood-brain barrier penetration and interactions with various receptors and transporters.[3] The combination of these two scaffolds in this compound presents a unique chemical entity with the potential for diverse biological activities. This guide will explore the pharmacological landscape of this compound and its analogs, with a focus on their interactions with G-protein coupled receptors (GPCRs).
Comparative Biological Activity
While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally similar compounds that have been evaluated in various biological assays. This section presents a comparative analysis of analogs where the cyclopentyl ring, the morpholine ring, or the methanamine linker have been modified.
Structural Analogs and Their Biological Targets
For the purpose of this comparison, we will consider the following structural classes:
-
Class A: (1-Morpholinocycloalkyl)methanamines: Analogs where the cyclopentyl ring is replaced by other cycloalkanes (e.g., cyclopropyl, cyclohexyl).
-
Class B: N-Substituted (1-Morpholinocyclopentyl)methanamines: Analogs where the primary amine is modified with various substituents (e.g., methyl, benzyl).
-
Class C: Cyclopentylmethanamines with alternative heterocyclic amines: Analogs where the morpholine ring is replaced by other heterocycles (e.g., piperidine, pyrrolidine).
The primary biological targets for these classes of compounds are often GPCRs, including dopamine, serotonin, and opioid receptors, which are crucial in the central nervous system.[4][5][6]
Quantitative Comparison of Biological Activity
The following table summarizes hypothetical biological data for representative compounds from each class, based on typical findings in structure-activity relationship studies of similar scaffolds. This data is for illustrative purposes to demonstrate how activity can vary with structural changes.
| Compound Class | Representative Structure | Target | Assay Type | Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Target Compound | This compound | D2 Receptor | Radioligand Binding | Data Not Available | Data Not Available |
| Class A | (1-Morpholinocyclohexyl)methanamine | D2 Receptor | Radioligand Binding | 150 | - |
| Class B | N-Methyl-(1-morpholinocyclopentyl)methanamine | D2 Receptor | Radioligand Binding | 85 | 120 (Agonist) |
| Class C | (1-Piperidinocyclopentyl)methanamine | D2 Receptor | Radioligand Binding | 250 | - |
Note: The data in this table is hypothetical and intended to illustrate potential trends in SAR. Actual experimental values would be required for a definitive comparison.
Structure-Activity Relationship (SAR) Insights
The relationship between chemical structure and biological activity is a cornerstone of medicinal chemistry. For the this compound scaffold, several key structural features are likely to influence its pharmacological profile.
The Role of the Cycloalkyl Ring
The size and conformation of the cycloalkyl ring can significantly impact receptor binding. A cyclopentyl ring offers a degree of conformational flexibility that can allow for optimal interaction with the binding pocket of a receptor. Altering the ring size to a cyclopropyl or cyclohexyl group can change this flexibility and the spatial orientation of the pharmacophoric elements, potentially leading to altered affinity and selectivity.
The Importance of the Morpholine Moiety
The morpholine ring, with its ether oxygen, can act as a hydrogen bond acceptor, forming crucial interactions with receptor residues.[2] The nitrogen atom's basicity is also a key determinant of its interaction with acidic residues in the receptor binding site. Replacing the morpholine with other heterocycles like piperidine (more basic) or pyrrolidine (different ring size and basicity) would be expected to modulate both the affinity and the functional activity of the compound.
The Influence of N-Substitution
Substitution on the primary amine of the methanamine linker can have a profound effect on the compound's pharmacology. Small alkyl groups, such as a methyl group, can alter the compound's lipophilicity and steric profile, potentially enhancing receptor affinity and efficacy. Larger substituents could introduce new interactions with the receptor or, conversely, create steric hindrance.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays commonly used to characterize GPCR ligands.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., HEK293 cells expressing the human dopamine D2 receptor).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for the D2 receptor) and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
cAMP Accumulation Assay
This functional assay is used to determine whether a compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR.
Protocol:
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment: Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonist mode).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: For agonists, plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonists, determine the IC50 and calculate the antagonist affinity (Kb).
Signaling Pathway for Gs and Gi-Coupled GPCRs
Caption: Simplified signaling pathways for Gs and Gi-coupled GPCRs leading to changes in cAMP levels.
Conclusion
This compound represents an intriguing chemical scaffold with the potential for significant biological activity, likely mediated through interactions with GPCRs in the central nervous system. While direct experimental data on this specific compound is limited, a comparative analysis of structurally related molecules provides valuable insights into the key structure-activity relationships that govern the pharmacological profile of this chemical class. The experimental protocols provided in this guide offer a robust framework for the further characterization of this compound and its analogs, which will be essential for elucidating their therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to build a comprehensive SAR dataset and identify lead compounds for further development.
References
- 1. Co-operativity in agonist binding at the D2 dopamine receptor: evidence from agonist dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
A Senior Application Scientist's Guide to the Synthetic Strategies for Functionalized Cyclopentylamines
Abstract
The cyclopentylamine moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique conformational properties and ability to engage in specific binding interactions have made it a cornerstone in the design of drugs targeting a wide range of diseases, from viral infections to metabolic disorders. This guide provides a comparative review of the principal synthetic routes to functionalized cyclopentylamines, designed for researchers, chemists, and professionals in drug development. We will dissect classical and contemporary methodologies, including reductive amination, name-reaction rearrangements (Hofmann, Curtius, Schmidt), and state-of-the-art asymmetric syntheses. Each section explains the underlying chemical principles, provides detailed experimental protocols, and evaluates the strategic advantages and limitations of the approach. Through objective comparison, illustrative case studies of prominent drugs, and quantitative data, this guide aims to equip scientists with the knowledge to select and implement the optimal synthetic strategy for their specific molecular targets.
Introduction: The Significance of the Cyclopentylamine Scaffold
The five-membered carbocycle of cyclopentylamine provides a rigid, three-dimensional framework that is sterically distinct from linear alkyl amines or more flexible cyclohexyl systems. This structural feature is critical for its role as a pharmacophore in many approved drugs. For instance, the carbocyclic nucleoside analogue Abacavir , a cornerstone of HIV treatment, features a cyclopentene backbone where the amine is a key component of the purine mimic.[1][2] Similarly, the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin , used for type 2 diabetes, incorporates a complex bicyclic system derived from a functionalized cyclopentylamine derivative.[3][4][5] The development of efficient, scalable, and stereoselective synthetic routes to these and other novel cyclopentylamine derivatives is therefore a critical objective in pharmaceutical research.[6][7] This guide will explore and compare the most effective methods to achieve this goal.
Reductive Amination: The Direct Approach from Cyclopentanones
Reductive amination is arguably the most direct and widely utilized method for synthesizing cyclopentylamines. The reaction proceeds by the condensation of a cyclopentanone derivative with an amine source (typically ammonia or a primary amine) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[8][9]
Causality Behind Experimental Choices: The choice of catalyst and reducing agent is paramount to the success of this reaction. Catalytic hydrogenation is often preferred for its high efficiency and atom economy.
-
Catalysts: Nickel-based catalysts, such as Raney Nickel, are cost-effective and highly active, often employed in industrial-scale productions.[8][10] For laboratory-scale synthesis requiring milder conditions, precious metal catalysts like platinum (Pt), palladium (Pd), or ruthenium (Ru) on supports like carbon or metal oxides (e.g., Nb₂O₅) offer excellent activity and can provide higher selectivity, minimizing the formation of secondary amines and other by-products.[11]
-
Reducing Agents: Alternatively, hydride-based reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) can be used, particularly when catalytic hydrogenation is not feasible due to other functional groups in the substrate. NaCNBH₃ is especially useful as it is selective for the protonated iminium ion over the ketone, reducing the likelihood of reducing the starting ketone to a cyclopentanol byproduct.
Diagram 1: General Mechanism of Reductive Amination
Caption: Mechanism of reductive amination of cyclopentanone.
Experimental Protocol: Reductive Amination using a Ru/Nb₂O₅ Catalyst
This protocol is adapted from literature procedures for the reductive amination of cyclopentanone.[11]
-
Catalyst Preparation: Prepare a layered Nb₂O₅-supported Ru catalyst (Ru/Nb₂O₅-L) as described in the literature.
-
Reaction Setup: In a high-pressure autoclave reactor, add the Ru/Nb₂O₅-L catalyst (e.g., 50 mg).
-
Reagent Addition: Add cyclopentanone (e.g., 1 mmol) and a solution of ammonia in an appropriate solvent (e.g., 12% methanolic NH₃). The use of methanolic ammonia helps to suppress the formation of secondary and tertiary amines.[8]
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas (H₂), and then pressurize to 2 MPa. Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by GC-MS. After completion (typically several hours), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield cyclopentylamine. A reported yield for a similar process is approximately 84%.[11]
Amine Synthesis via Molecular Rearrangements
The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[12][13] For synthesizing cyclopentylamine, the starting material is cyclopentanecarboxamide. The reaction proceeds via an isocyanate intermediate formed by treating the amide with bromine or a bromine equivalent in the presence of a strong base.[14]
Causality Behind Experimental Choices: The classical conditions (Br₂ and NaOH) are harsh and can be incompatible with sensitive functional groups. Modern modifications offer milder alternatives.
-
Reagents: Using N-bromosuccinimide (NBS) as a bromine source and a non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows the reaction to proceed under less corrosive conditions.[12]
-
Trapping the Intermediate: The isocyanate intermediate can be trapped with an alcohol (e.g., methanol or tert-butanol) to form a stable carbamate.[14] This is a crucial advantage as carbamates are excellent protected forms of amines, simplifying purification and handling, especially for volatile amines. Subsequent hydrolysis or deprotection yields the free amine.
Diagram 2: The Hofmann Rearrangement Mechanism
Caption: Key stages of the Hofmann rearrangement.
The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[15][16] This reaction is highly versatile as the acyl azide can be readily prepared from a carboxylic acid or its derivatives (e.g., acyl chloride). Like the Hofmann rearrangement, the resulting isocyanate can be hydrolyzed to a primary amine or trapped to form a carbamate or urea.[17][18]
Causality Behind Experimental Choices: A key advantage of the Curtius rearrangement is that it proceeds through a concerted mechanism, which ensures the complete retention of stereochemistry at the migrating carbon.[16][17] This makes it an excellent choice for synthesizing chiral amines from chiral carboxylic acids.
-
Azide Formation: The acyl azide is typically formed by reacting an acyl chloride with sodium azide (NaN₃). A safer, one-pot alternative involves treating the carboxylic acid directly with diphenylphosphoryl azide (DPPA) or a similar reagent.
-
Reaction Conditions: The rearrangement can be initiated by heating, often in an inert solvent like toluene. The subsequent trapping of the isocyanate is performed by including a nucleophile (water, alcohol, or amine) in the reaction mixture.
Diagram 3: The Curtius Rearrangement Workflow
Caption: Synthetic workflow of the Curtius rearrangement.
The Schmidt Reaction
The Schmidt reaction involves the reaction of an azide (typically hydrazoic acid, HN₃) with a carbonyl compound under acidic conditions.[19] When applied to a ketone like cyclopentanone, the reaction yields a lactam (a cyclic amide) through ring expansion.[20] This lactam can then be hydrolyzed or reduced to afford the corresponding amino acid or cyclic amine.
Causality Behind Experimental Choices: The Schmidt reaction provides a unique pathway to nitrogen-containing rings.
-
Acid Catalyst: A strong acid (e.g., sulfuric acid) is required to protonate the ketone, activating it for nucleophilic attack by the azide.[21]
-
Regioselectivity: For unsymmetrical ketones, the regioselectivity of the rearrangement (i.e., which carbon migrates) can be an issue. However, for a symmetrical ketone like cyclopentanone, this is not a concern, leading to a single lactam product.
-
Safety: Hydrazoic acid is highly toxic and explosive. Its use requires extreme caution and specialized equipment. In situ generation or the use of safer azide sources is often preferred.
Diagram 4: Schmidt Reaction on Cyclopentanone
Caption: Synthesis of a lactam via the Schmidt reaction.
Asymmetric Synthesis: Accessing Chiral Cyclopentylamines
For pharmaceutical applications, controlling stereochemistry is often non-negotiable. Asymmetric synthesis provides routes to enantiomerically pure cyclopentylamines, which is critical for achieving selective interaction with biological targets.
Case Study: The Synthesis of Abacavir
Abacavir is a chiral carbocyclic nucleoside analogue used to treat HIV. Its synthesis is a prime example of the application of asymmetric principles to construct a complex, functionalized cyclopentyl system. Several routes have been developed, often starting from a chiral building block or employing an asymmetric reaction to set the key stereocenters.[1][22]
One efficient reported synthesis involves a ring-closing metathesis (RCM) of a chiral adduct.[2]
Key Steps in an Asymmetric Synthesis of an Abacavir Precursor:
-
Chiral Adduct Formation: A chiral oxazolidinone is acylated and then undergoes a TiCl₄-catalyzed condensation with acrolein in the presence of a chiral ligand like (-)-sparteine to form a chiral adduct with high diastereoselectivity.
-
Ring-Closing Metathesis (RCM): The adduct, containing two terminal alkenes, is treated with a ruthenium catalyst (e.g., Grubbs' catalyst) to form the cyclopentenol ring.
-
Functional Group Manipulation: The resulting chiral cyclopentenol is then carried forward through several steps to reduce the double bond, deprotect functional groups, and ultimately couple with the aminopurine base to form Abacavir.
Diagram 5: Simplified Asymmetric Workflow for an Abacavir Precursor
Caption: High-level workflow for asymmetric synthesis.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the specific target molecule, available starting materials, required scale, and stereochemical considerations.
| Method | Starting Material | Key Reagents | Typical Yield | Stereocontrol | Advantages | Limitations |
| Reductive Amination | Cyclopentanone | H₂, Catalyst (Ni, Ru, Pd) or NaBH₃, NaCNBH₃ | Good to Excellent (70-95%)[11] | Achiral (unless using chiral catalysts/reagents) | Direct, high atom economy, scalable. | Can produce secondary amine byproducts; requires available ketone. |
| Hofmann Rearrangement | Cyclopentanecarboxamide | Br₂, NaOH or NBS, DBU | Good (70-90%)[12] | Retains stereochemistry at adjacent centers. | Tolerant of various functional groups with modern variants; forms protected amines. | Loss of one carbon atom; harsh classical conditions.[12] |
| Curtius Rearrangement | Cyclopentanecarboxylic Acid | NaN₃, DPPA | Good to Excellent (75-95%)[17] | Excellent (complete retention of configuration).[16][17] | Excellent stereocontrol; mild conditions; versatile. | Use of potentially explosive azides requires caution. |
| Schmidt Reaction | Cyclopentanone | Hydrazoic Acid (HN₃), H₂SO₄ | Moderate to Good (60-80%)[21] | Not applicable for symmetrical ketones. | Access to ring-expanded lactams. | Highly toxic/explosive reagent (HN₃); regioselectivity issues with unsymmetrical ketones.[19] |
| Asymmetric Synthesis | Various (e.g., dienes) | Chiral catalysts/auxiliaries, organometallic reagents | Varies by route | Excellent (High ee/de) | Precise control of stereochemistry for chiral targets. | Multi-step, complex, often expensive reagents and catalysts.[2] |
Conclusion
The synthesis of functionalized cyclopentylamines is a well-developed field with a diverse toolkit of reliable reactions.
-
For direct and scalable access to simple cyclopentylamines, reductive amination of the corresponding ketone remains the method of choice.
-
When starting from carboxylic acids or amides, or when a one-carbon degradation is desired, the Hofmann and Curtius rearrangements offer powerful and often stereospecific alternatives. The Curtius rearrangement, in particular, is superior for preserving stereochemical integrity.
-
The Schmidt reaction provides a unique entry into ring-expanded lactams, which are valuable precursors in their own right.
-
Finally, for the synthesis of enantiomerically pure cyclopentylamines required for pharmaceutical development, asymmetric synthesis , exemplified by modern catalytic methods used in the synthesis of drugs like Abacavir, is indispensable.
The selection of a synthetic route is a strategic decision that must balance factors of efficiency, cost, safety, and the specific structural and stereochemical demands of the target molecule. A thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, is essential for any scientist working in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Four Synthetic Methods of DPP-4 Inhibitor Saxagliptin [yacooscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopentylamine - Wikipedia [en.wikipedia.org]
- 10. Cyclopentylamine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. connectsci.au [connectsci.au]
- 22. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
Navigating the Medium: A Comparative Guide to the Performance of (1-Morpholinocyclopentyl)methanamine in Diverse Solvent Systems
For the modern researcher, scientist, and drug development professional, the choice of solvent is a critical decision that can dictate the success or failure of a chemical transformation. This guide provides an in-depth analysis of the performance of (1-Morpholinocyclopentyl)methanamine in various solvent systems, offering a framework for solvent selection to optimize reaction outcomes. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust predictive comparison.
Understanding the Molecular Landscape: Physicochemical Properties of this compound
This compound, with the chemical formula C10H20N2O, is a unique molecule featuring a tertiary amine within the morpholine ring and a primary amine attached to a cyclopentyl group. This structure imparts both nucleophilic and basic properties, making it a potentially valuable building block or catalyst in organic synthesis.
The presence of two amine functionalities and an ether linkage within the morpholine ring suggests a moderate polarity. The cyclopentyl group, being a non-polar hydrocarbon moiety, will influence its solubility in organic solvents. The primary amine group is capable of hydrogen bonding, which will play a significant role in its interactions with protic solvents.
The Critical Role of the Solvent: A Primer on Solvent Effects
The solvent is not merely an inert medium but an active participant in a chemical reaction, influencing solubility, stability of reactants and transition states, and reaction rates.[1][2] Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity).
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and possess a significant dipole moment. They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), acetonitrile (ACN), and N,N-dimethylformamide (DMF) have large dipole moments but lack acidic protons for hydrogen bonding. They are particularly effective at solvating cations.
-
Non-polar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and do not effectively solvate charged species.
The choice of solvent can dramatically alter the energy profile of a reaction, thereby affecting its kinetics and the observed product distribution.[3]
Solubility Profile: Predicting the Behavior of this compound
The solubility of an amine is governed by the "like dissolves like" principle.[4] The interplay between the polar morpholine and primary amine groups and the non-polar cyclopentyl group in this compound will determine its solubility in different solvent systems.
Most aliphatic amines exhibit some solubility in water due to hydrogen bonding, but this solubility decreases as the number of carbon atoms increases.[4] Given the C10 structure of our target molecule, it is expected to have limited solubility in water but should be soluble in a range of organic solvents.[2]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Good | The primary amine and morpholine nitrogen can form hydrogen bonds with the solvent. The cyclopentyl group may limit miscibility with water. |
| Polar Aprotic | DMSO, Acetonitrile, DMF | Good | The polar nature of the molecule will interact favorably with the dipole of the solvent. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The non-polar cyclopentyl group will favor interaction with non-polar solvents, but the polar functional groups will limit high solubility. |
Reactivity as a Nucleophile: Solvent-Dependent Performance
The primary amine group of this compound is a potent nucleophile, capable of participating in a variety of reactions, including nucleophilic substitution and addition. The choice of solvent can significantly impact its nucleophilicity and, consequently, the reaction rate and mechanism.
Nucleophilic Substitution Reactions (SN1 vs. SN2)
The solvent plays a crucial role in determining whether a nucleophilic substitution reaction proceeds via an SN1 or SN2 mechanism.
-
SN2 Reactions: These reactions are favored in polar aprotic solvents . Protic solvents can solvate the nucleophile through hydrogen bonding, creating a solvent shell that hinders its approach to the electrophilic center and thus slowing down the reaction.[5] In contrast, polar aprotic solvents solvate the accompanying cation, leaving the "naked" and more reactive nucleophile.[5]
-
SN1 Reactions: These reactions proceed through a carbocation intermediate and are favored in polar protic solvents . These solvents are effective at stabilizing both the carbocation intermediate and the leaving group through solvation, thereby lowering the activation energy for the rate-determining step.
For reactions where this compound is intended to act as a nucleophile in a substitution reaction, the choice of solvent will be critical in directing the reaction pathway.
Table 2: Predicted Performance of this compound as a Nucleophile in Different Solvent Systems
| Solvent Class | Predicted Reaction Rate for SN2 | Predicted Reaction Rate for SN1 | Mechanistic Rationale |
| Polar Protic | Slower | Faster | Protic solvents stabilize the carbocation intermediate in SN1 reactions but hinder the nucleophile in SN2 reactions through hydrogen bonding. |
| Polar Aprotic | Faster | Slower | Aprotic solvents enhance the nucleophilicity of the amine by solvating the cation, favoring SN2 pathways. They are less effective at stabilizing carbocation intermediates. |
| Non-polar | Slowest | Slowest | Poor solvation of both charged intermediates (SN1) and the nucleophile (SN2) generally leads to slow reaction rates. |
Basicity and Catalytic Activity: The Influence of the Medium
The lone pair of electrons on the nitrogen atoms of this compound also imparts basicity. The basicity of an amine is influenced by the solvent's ability to stabilize the protonated form (conjugate acid).
-
Protic solvents can stabilize the ammonium cation through hydrogen bonding, thus increasing the apparent basicity of the amine in solution.[1]
-
Aprotic solvents are less effective at solvating the protonated amine, leading to a lower apparent basicity compared to protic solvents.[1]
This modulation of basicity is crucial when this compound is used as a base catalyst. For instance, in reactions where a stronger base is required, a protic solvent might be advantageous. Conversely, if a milder basicity is desired, a polar aprotic or non-polar solvent could be a better choice.
It is also worth noting that the morpholine moiety, due to the electron-withdrawing effect of the oxygen atom, generally exhibits lower basicity and nucleophilicity compared to analogous piperidine or pyrrolidine structures.[6] This intrinsic property will be further modulated by the solvent environment.
Experimental Protocols for Performance Evaluation
To obtain concrete data on the performance of this compound in different solvent systems, the following experimental protocols can be adapted.
Determination of Solubility
This protocol provides a qualitative and semi-quantitative method for assessing solubility.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, hexane, toluene, diethyl ether)
-
Test tubes or small vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) into a clean, dry test tube.
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not completely dissolved, the compound is considered sparingly soluble or insoluble.
-
For a more quantitative measure, a gravimetric method can be employed where a saturated solution is prepared, filtered, and the solvent is evaporated to determine the mass of the dissolved solute.[7]
Caption: Workflow for determining the solubility of this compound.
Measurement of Reaction Kinetics
This protocol outlines a general method for monitoring the rate of a reaction involving this compound as a nucleophile.
Materials:
-
This compound
-
Electrophile (e.g., an alkyl halide)
-
A selection of anhydrous solvents
-
Reaction vessel with temperature control (e.g., a jacketed reactor or a flask in a temperature-controlled bath)
-
Magnetic stirrer
-
Analytical technique for monitoring reaction progress (e.g., HPLC, GC, or NMR spectroscopy)
-
Internal standard (for quantitative analysis)
Procedure:
-
Prepare stock solutions of this compound, the electrophile, and the internal standard in the chosen solvent.
-
In the reaction vessel maintained at a constant temperature, add the solvent and the electrophile solution.
-
Initiate the reaction by adding the solution of this compound.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots using the chosen analytical technique to determine the concentration of the reactant and/or product over time.
-
Plot the concentration data versus time to determine the reaction rate and calculate the rate constant.
-
Repeat the experiment in different solvents to compare the reaction kinetics.[8]
Caption: Workflow for measuring the reaction kinetics of this compound.
Comparative Analysis with Alternative Compounds
The performance of this compound can be benchmarked against other cyclic amines to understand its relative advantages and disadvantages.
-
Piperidine and Pyrrolidine Derivatives: These amines are generally more basic and more nucleophilic than their morpholine counterparts due to the absence of the electron-withdrawing oxygen atom.[6] In reactions where high reactivity is desired, these may be superior alternatives.
-
Sterically Hindered Amines: For applications requiring a non-nucleophilic base, more sterically hindered amines such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) would be more suitable.
-
Chiral Amines: For asymmetric catalysis, chiral derivatives of this compound or other chiral amines would be necessary.
The choice of the optimal amine will ultimately depend on the specific requirements of the chemical transformation.
Conclusion and Recommendations
The performance of this compound is intricately linked to the properties of the solvent system in which it is employed.
-
For applications requiring high nucleophilicity , such as in SN2 reactions, polar aprotic solvents like DMSO or acetonitrile are recommended.
-
When used as a nucleophile in SN1 reactions , polar protic solvents such as methanol or ethanol will likely enhance the reaction rate.
-
The basicity of the amine is expected to be higher in protic solvents , which should be considered when it is used as a catalyst.
-
Its solubility is predicted to be good in a range of polar organic solvents, with limited solubility in water and non-polar hydrocarbons.
It is strongly recommended that researchers perform preliminary solvent screening experiments, using the protocols outlined in this guide, to identify the optimal solvent system for their specific application. By carefully considering the principles of solvent effects and conducting targeted experiments, the full potential of this compound as a versatile synthetic tool can be realized.
References
- 1. fiveable.me [fiveable.me]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 7. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
A Comparative Guide to the Isomeric Purity Analysis of (1-Morpholinocyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological properties. For chiral molecules such as (1-Morpholinocyclopentyl)methanamine, a key building block in medicinal chemistry, the ability to accurately determine its isomeric purity is paramount. This guide provides a comprehensive comparison of modern analytical techniques for the enantiomeric excess (ee) determination of this primary amine, offering insights into the causality behind experimental choices and providing supporting data to guide methodology selection.
The Criticality of Isomeric Purity
Enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, regulatory agencies worldwide mandate strict control over the isomeric purity of chiral drug substances. For a molecule like this compound, which contains a stereocenter at the carbon bearing the amine group, ensuring a high enantiomeric excess is crucial for the development of safe and effective pharmaceuticals.
A Comparative Overview of Analytical Techniques
The analysis of isomeric purity for primary amines like this compound can be approached through several advanced analytical techniques. The choice of method often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the stage of drug development. This guide will delve into a comparative analysis of Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle of Separation/Differentiation | Throughput | "Greenness" (Solvent Consumption) | Instrumentation Cost |
| SFC | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | High | High | High |
| HPLC | Differential partitioning between a liquid mobile phase and a chiral stationary phase. | Medium | Low | Medium to High |
| CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | High | Very High | Medium |
| NMR | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals. | Low to Medium | High | Very High |
Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative
SFC has emerged as a powerful technique for chiral separations, often outperforming traditional HPLC in terms of speed and reduced environmental impact.[1][2] The use of supercritical CO2 as the main component of the mobile phase leads to low viscosity and high diffusivity, enabling faster separations and shorter column equilibration times.[3]
The "Why" Behind the Method: SFC Advantages
The primary advantage of SFC for chiral amine analysis lies in its high efficiency and speed, making it ideal for high-throughput screening applications in drug discovery.[1] The lower solvent consumption compared to HPLC also aligns with the growing emphasis on "green chemistry" in the pharmaceutical industry.[1]
Experimental Protocol: Chiral SFC of this compound
Objective: To achieve baseline separation of the enantiomers of this compound.
Instrumentation:
-
Supercritical Fluid Chromatography system with a photodiode array (PDA) detector.
Column:
-
A cyclofructan-based chiral stationary phase (CSP), such as Larihc CF6-P, is often effective for primary amines.[1] Polysaccharide-based CSPs are also a common choice.[2]
Mobile Phase:
-
Supercritical CO2 and a polar organic modifier (e.g., methanol).
-
Acidic and basic additives are crucial for good peak shape and resolution. A combination of a weak acid like trifluoroacetic acid (TFA) and a weak base like triethylamine (TEA) in the modifier can improve chiral recognition and mass transfer kinetics.[1] For some polysaccharide phases, a basic additive alone may be required.[4]
Illustrative SFC Conditions:
-
Column: Chiralpak AD-H (amylose-based)
-
Mobile Phase: CO2 / Methanol with 0.1% EthanESulfonic Acid (ESA)[5]
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 220 nm
Data Interpretation
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
Where Area1 and Area2 are the integrated peak areas of the two enantiomers.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC remains a widely used and reliable method for enantiomeric purity determination.[6] The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the amine with a chiral agent to form diastereomers that can be separated on an achiral column.[7]
Direct vs. Indirect Chiral HPLC
-
Direct Method: Utilizes a CSP that interacts differently with the two enantiomers, leading to different retention times. This is often the preferred approach due to its simplicity.
-
Indirect Method: Involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[7] While effective, this method requires an additional reaction step and the chiral derivatizing agent must be enantiomerically pure.
Experimental Protocol: Direct Chiral HPLC
Objective: To separate the enantiomers of this compound using a chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector.
Column:
-
Polysaccharide-based CSPs (e.g., Chiralpak series) or cyclodextrin-based CSPs are commonly used for amines.
Mobile Phase:
-
Normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol).
-
Additives such as TFA and TEA are often necessary to improve peak shape and resolution.
Illustrative HPLC Conditions:
-
Column: Chiralpak IA (amylose-based)
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
Capillary Electrophoresis (CE): High Efficiency with Minimal Consumption
Capillary Electrophoresis offers exceptionally high separation efficiency and consumes very small amounts of sample and reagents.[8] For chiral separations of amines, a chiral selector is added to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities in the electric field.[9]
The "Why" Behind the Method: CE Advantages
CE is particularly advantageous when dealing with limited sample quantities. Its high efficiency can resolve enantiomers that are difficult to separate by chromatography. The flexibility to easily change the chiral selector in the background electrolyte facilitates rapid method development.[8]
Experimental Protocol: Chiral CE
Objective: To separate the enantiomers of this compound by CE.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Capillary:
-
Uncoated fused-silica capillary.
Background Electrolyte (BGE):
-
A buffer solution (e.g., phosphate buffer) containing a chiral selector.
-
Crown ethers, such as (+)-18-crown-6-tetracarboxylic acid, are particularly effective for the enantioseparation of primary amines.[10] Cyclodextrins are also widely used.[11]
Illustrative CE Conditions:
-
Capillary: 50 µm i.d., 60 cm total length.
-
BGE: 50 mM phosphate buffer (pH 2.5) containing 10 mM (+)-18-crown-6-tetracarboxylic acid.
-
Voltage: 25 kV.
-
Temperature: 20 °C.
-
Detection: UV at 214 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Approach
NMR spectroscopy can be used for enantiomeric purity determination through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[6][12]
-
Chiral Derivatizing Agents: The racemic amine is reacted with a chiral agent to form diastereomers, which will have distinct signals in the NMR spectrum.[12]
-
Chiral Solvating Agents: The racemic amine forms transient diastereomeric complexes with a chiral solvating agent, leading to the splitting of signals for the enantiomers in the NMR spectrum.[6]
The "Why" Behind the Method: NMR Advantages
NMR provides structural information and does not require chromatographic separation. It can be a relatively quick method for determining enantiomeric excess, especially when a suitable chiral solvating agent is available, as this avoids a chemical reaction step.[6]
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound by ¹H NMR.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
This compound sample.
-
A chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).[6]
-
Deuterated solvent (e.g., CDCl3).
Procedure:
-
Dissolve a known amount of the amine sample in an NMR tube with CDCl3.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the stereocenter of the two enantiomers should be resolved into two separate sets of peaks.
-
Integrate the corresponding signals for each enantiomer to determine the enantiomeric excess.
Conclusion and Recommendations
The selection of the most appropriate analytical technique for the isomeric purity analysis of this compound depends on the specific requirements of the analysis.
-
For high-throughput screening in early-stage drug discovery, SFC is the recommended technique due to its speed and low solvent consumption.
-
For routine quality control in a development or manufacturing setting, chiral HPLC provides a robust and reliable method with well-established protocols.
-
When sample is limited or for orthogonal method validation, CE is an excellent choice, offering high separation efficiency.
-
For a rapid, non-separative assessment of enantiomeric excess, NMR spectroscopy with a chiral solvating agent can be a powerful tool, provided a suitable agent is identified.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the stereochemical integrity of their chiral compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomer Separations by Capillary Electrophoresis. | Semantic Scholar [semanticscholar.org]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Quantitative Analysis of Carbonyl-Containing Reaction Products
For researchers, medicinal chemists, and process scientists, the accurate quantification of reaction products is the cornerstone of successful drug development and chemical synthesis. Among the myriad of functional groups, the carbonyl moiety—present in aldehydes, ketones, and keto-acids—is of paramount importance. However, the inherent properties of many carbonyl compounds, such as high polarity, low volatility, and thermal instability, present significant challenges for direct analysis by modern chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2]
This guide provides an in-depth, objective comparison of common derivatization strategies for the quantitative analysis of carbonyl-containing reaction products. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering you to select and implement the most appropriate analytical workflow for your specific research needs.
The "Why" of Derivatization: Enhancing Analyte Properties for Robust Quantification
The primary goal of derivatization in this context is to chemically modify the carbonyl group to yield a new compound with properties more amenable to chromatographic separation and detection.[1][2] An ideal derivatization reagent should react rapidly and quantitatively with the target analyte under mild conditions, forming a single, stable derivative. Key enhancements sought through derivatization include:
-
Increased Volatility and Thermal Stability: Essential for GC-MS analysis, derivatization can convert polar, non-volatile carbonyls into species that can be readily vaporized without degradation.[3][4]
-
Improved Chromatographic Separation: By altering the polarity and size of the analyte, derivatization can significantly improve peak shape and resolution, leading to more accurate quantification.
-
Enhanced Detector Response: Derivatization can introduce moieties that are highly responsive to specific detectors (e.g., UV chromophores for HPLC-DAD or electron-capturing groups for GC-ECD), dramatically increasing sensitivity.[1][5]
Below is a generalized workflow for the derivatization and analysis of carbonyl compounds.
Caption: A generalized workflow for the quantitative analysis of carbonyl compounds involving derivatization.
A Comparative Analysis of Key Derivatization Strategies
The choice of derivatization reagent is dictated by the specific carbonyl compound, the analytical instrumentation available, and the required sensitivity. Here, we compare four widely used strategies.
Hydrazone Formation with 2,4-Dinitrophenylhydrazine (DNPH)
This is one of the most established methods, particularly for HPLC with UV detection.[5][6][7] DNPH reacts with aldehydes and ketones in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives.[5]
-
Mechanism: The nucleophilic nitrogen of DNPH attacks the electrophilic carbonyl carbon, followed by dehydration to form the hydrazone. The two nitro groups on the aromatic ring act as a strong chromophore, making the derivative easily detectable by UV-Vis detectors, typically around 360 nm.[6]
Caption: Reaction of a carbonyl compound with DNPH to form a 2,4-dinitrophenylhydrazone.
-
Advantages:
-
Limitations:
-
Less suitable for GC-MS due to the relatively low volatility of the derivatives.
-
The presence of excess DNPH can sometimes interfere with chromatography.
-
Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is a premier derivatizing agent for the analysis of carbonyls by GC-MS, especially when high sensitivity is required.[1][10] It reacts with aldehydes and ketones to form PFBHA-oximes.
-
Mechanism: The reaction involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of water to form an oxime.[1] The pentafluorobenzyl group is a potent electron-capturing moiety, making the derivatives highly sensitive to Electron Capture Detection (ECD) and providing characteristic mass spectra in MS.
-
Advantages:
-
Limitations:
-
Can form syn- and anti-isomers, potentially leading to multiple peaks for a single analyte, which can complicate quantification.[11]
-
The reagent can be sensitive to moisture.
-
Hydrazone Formation with Girard Reagents (Girard T and Girard P)
Girard reagents are unique in that they introduce a permanently charged quaternary ammonium (Girard T) or pyridinium (Girard P) group onto the carbonyl compound.[2][12] This makes them exceptionally well-suited for analysis by LC-MS with electrospray ionization (ESI).
-
Mechanism: Similar to DNPH, Girard reagents react with the carbonyl group to form a hydrazone. The pre-charged moiety significantly enhances ionization efficiency in ESI-MS, leading to a dramatic increase in sensitivity.[2][13][14]
-
Advantages:
-
Limitations:
-
The derivatives are non-volatile and thus not suitable for GC analysis.
-
The high polarity of the derivatives may require specific chromatographic conditions.
-
Two-Step Methoximation and Silylation for Keto-Acids
For multifunctional molecules like keto-acids, a two-step derivatization is often necessary for successful GC-MS analysis.[2][3][4]
-
Mechanism:
-
Methoximation: The ketone group is first converted to a methoxime using a reagent like methoxyamine hydrochloride (MOX).[2][4] This step is crucial to prevent tautomerization of the keto group into its enol form, which would otherwise result in multiple derivative peaks.[2][4]
-
Silylation: The carboxylic acid group (and any other active hydrogens) is then converted into a trimethylsilyl (TMS) ester using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] This increases volatility and thermal stability.[3]
-
-
Advantages:
-
Enables the GC-MS analysis of complex, non-volatile molecules.
-
Provides stable derivatives with excellent chromatographic properties.
-
A well-established methodology in metabolomics.[15]
-
-
Limitations:
-
A two-step process is more time-consuming and introduces more potential sources of error.
-
Silylating reagents are highly sensitive to moisture, requiring anhydrous conditions.[16]
-
Comparative Summary of Derivatization Strategies
| Feature | DNPH Derivatization | PFBHA Oximation | Girard Reagent Derivatization | Methoximation + Silylation |
| Primary Analyte Class | Aldehydes & Ketones | Aldehydes & Ketones | Aldehydes & Ketones (esp. for LC-MS) | Keto-Acids, Sugars |
| Primary Technique | HPLC-UV/DAD, LC-MS | GC-MS, GC-ECD | LC-MS/MS (ESI) | GC-MS |
| Key Advantage | Robust, strong UV chromophore | High sensitivity, volatility | Greatly enhanced ESI response | Enables GC of polar, multi-functional analytes |
| Reaction Conditions | Acidic, aqueous/organic | Mild, aqueous/organic | Mild, aqueous | Anhydrous, two steps |
| Potential Issues | Excess reagent interference | Formation of isomers | Not for GC, polar derivatives | Moisture sensitivity, multi-step |
| Relative Speed | Moderate | Moderate to Fast | Fast | Slower (two steps) |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific application.
Protocol 1: DNPH Derivatization of Aldehydes and Ketones for HPLC Analysis
This protocol is adapted from established methods for environmental and industrial sample analysis.[5][6][7][8][9]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acidified acetonitrile).
-
Sample containing carbonyl compounds, dissolved in a suitable solvent (e.g., acetonitrile).
-
HPLC-grade acetonitrile and water.
-
Autosampler vials.
Procedure:
-
Sample Preparation: Prepare a solution of the reaction product mixture in acetonitrile. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the carbonyl-containing fraction.
-
Derivatization: In an autosampler vial, mix 500 µL of the sample solution with 500 µL of the DNPH reagent solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40 °C) for 30 minutes to ensure complete reaction.
-
Analysis: Directly inject an aliquot (e.g., 10 µL) of the reaction mixture into the HPLC system.
-
Chromatography:
-
Quantification: Prepare calibration standards by derivatizing known concentrations of target aldehydes and ketones and analyze them under the same conditions.
Protocol 2: PFBHA Derivatization for GC-MS Analysis
This protocol is based on methods used for trace-level analysis of carbonyls.[1][10][11]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer).
-
Sample containing carbonyl compounds.
-
Extraction solvent (e.g., hexane or toluene).
-
GC vials with inserts.
Procedure:
-
Sample Preparation: Prepare an aqueous solution or suspension of the sample.
-
Derivatization: In a glass vial, add 1 mL of the sample to 1 mL of the PFBHA solution. Adjust pH if necessary to optimize the reaction (typically slightly acidic to neutral).
-
Reaction: Cap the vial and heat at 60-80 °C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1-2 mL of hexane or toluene to the reaction mixture. Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives.[1]
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the organic and aqueous layers.
-
Analysis: Carefully transfer the organic (upper) layer to a GC vial for analysis.
-
Chromatography:
-
Quantification: Use an internal standard (e.g., a deuterated carbonyl) and prepare calibration curves with derivatized standards.
Conclusion and Future Outlook
The derivatization of carbonyl compounds is an indispensable tool for the accurate and sensitive quantification of reaction products. The choice between hydrazone formation (DNPH, Girard reagents), oximation (PFBHA), or a multi-step approach depends critically on the analyte's structure and the available analytical instrumentation. While DNPH derivatization remains a robust workhorse for HPLC-UV applications, the demand for higher sensitivity and specificity increasingly favors MS-based methods. Consequently, reagents like PFBHA and Girard reagents, which are tailored for GC-MS and LC-MS respectively, are becoming the new standard in many research and development laboratories. By understanding the underlying chemistry and methodological nuances of each technique, researchers can confidently select and implement a derivatization strategy that provides reliable, high-quality quantitative data to drive their projects forward.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. coresta.org [coresta.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
